4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYGJHJHNUQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716578 | |
| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048990-22-2 | |
| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
Abstract
4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a reactive boronic acid, a metabolically robust trifluoromethoxy group, and a synthetically versatile bromine handle—makes it an invaluable precursor for complex molecular architectures. The trifluoromethoxy moiety, in particular, is increasingly utilized in drug design to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive overview of the most robust and field-proven synthetic pathway to this compound: a regioselective lithiation-borylation sequence. We will delve into the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss critical process parameters, offering researchers and drug development professionals a practical and scientifically rigorous resource.
Strategic Imperative: The Value of the Trifluoromethoxy Moiety
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[2][3] The trifluoromethoxy (-OCF₃) group, a bioisostere of groups like isopropyl or methoxy, offers a unique combination of electronic and steric properties. It is highly lipophilic and acts as a powerful electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence ligand-receptor interactions.[4] Crucially, the C-F bonds are exceptionally strong, rendering the -OCF₃ group highly resistant to metabolic degradation, a key factor in improving the pharmacokinetic profile of drug candidates.[1] Consequently, building blocks like this compound are in high demand for their role in Suzuki-Miyaura cross-coupling reactions, a foundational method for constructing C-C bonds in pharmaceutical synthesis.[1]
Core Synthetic Pathway: Regioselective Lithiation-Borylation
The most efficient and regiochemically controlled synthesis of this compound proceeds via a lithium-halogen exchange followed by borylation. This organometallic approach leverages a readily accessible dihalogenated precursor to install the boronic acid moiety at the desired position with high fidelity.
The overall transformation is outlined below:
Figure 1: Overall synthetic scheme for this compound.
This strategy hinges on the selective activation of one of the two carbon-bromine bonds in the starting material, 1,4-Dibromo-2-(trifluoromethoxy)benzene .
Mechanistic Rationale: The Key to Regioselectivity
The success of this synthesis lies in the predictable regioselectivity of the lithium-halogen exchange. While the starting material possesses two bromine atoms, they are in chemically distinct environments.
-
C1-Br Bond: This bromine is positioned ortho to the trifluoromethoxy group.
-
C4-Br Bond: This bromine is positioned para to the trifluoromethoxy group.
Treatment with an organolithium reagent like n-butyllithium (n-BuLi) at cryogenic temperatures (typically -78 °C) preferentially initiates exchange at the C1 position. This selectivity is driven by two primary factors:
-
Inductive Effect: The strong electron-withdrawing nature of the adjacent -OCF₃ group polarizes the C1-Br bond, making the C1 carbon more electrophilic and susceptible to nucleophilic attack by the butyl anion from n-BuLi.
-
Chelation/Coordination: The oxygen atom of the trifluoromethoxy group can coordinate with the lithium cation of the organolithium reagent, effectively lowering the activation energy for the exchange at the proximal ortho position.
This directed metalation ensures the formation of the desired aryllithium intermediate. Subsequent reaction with an electrophilic boron source, such as triisopropyl borate, proceeds via nucleophilic attack of the carbanion onto the electron-deficient boron atom. The resulting boronate ester is then hydrolyzed during aqueous acidic workup to yield the final boronic acid product.[5]
Figure 2: Mechanistic workflow illustrating the key transformations.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous lithiation-borylation reactions.[5]
Disclaimer: This procedure involves pyrophoric and highly reactive reagents. It must be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., a fume hood). All glassware must be rigorously flame-dried under an inert atmosphere.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Molarity/Purity | Equivalents | Amount (for 10 mmol scale) |
| 1,4-Dibromo-2-(trifluoromethoxy)benzene | 175278-12-3 (related) | 321.91 | >98% | 1.0 | 3.22 g (10 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Dri-Solv® grade | - | 50 mL |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes | 1.05 | 4.2 mL (10.5 mmol) |
| Triisopropyl borate | 5419-55-6 | 188.08 | >98% | 1.2 | 2.76 mL (12 mmol) |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M aqueous | - | ~30 mL |
| Diethyl Ether / Ethyl Acetate | - | - | ACS Grade | - | For extraction |
| Brine (Saturated NaCl solution) | - | - | Aqueous | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a high flow of inert gas and allow it to cool to room temperature.
-
Initial Charge: Add 1,4-Dibromo-2-(trifluoromethoxy)benzene (1.0 eq) to the flask and dissolve it in anhydrous THF (~5 mL per mmol of substrate).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for the next two steps.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the aryllithium solution, again maintaining the temperature below -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically an off-white solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Alternative Synthetic Considerations
While lithiation-borylation is the preferred method, other strategies for synthesizing arylboronic acids exist, each with its own advantages and limitations.
-
Grignard-based Synthesis: An analogous pathway using a Grignard reagent can be envisioned.[6][7] This involves forming the arylmagnesium bromide from the di-bromo precursor, followed by reaction with a borate ester. However, Grignard formation can sometimes be difficult to initiate and may be less regioselective than the corresponding lithiation.[8][9]
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and is renowned for its excellent tolerance of various functional groups.[10] For a di-bromo substrate, achieving selective mono-borylation can be challenging and would require careful optimization of reaction conditions (catalyst, base, stoichiometry) to prevent the formation of the di-boronated byproduct.[11][12]
Conclusion
The synthesis of this compound is most effectively achieved through a regioselective lithiation-borylation of 1,4-Dibromo-2-(trifluoromethoxy)benzene. The ortho-directing effect of the trifluoromethoxy group provides a reliable method for controlling the site of metalation, leading to the desired isomer in good yield. This technical guide provides the foundational knowledge and a detailed protocol to empower researchers in synthesizing this valuable chemical intermediate, thereby facilitating advancements in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid: A Keystone Reagent in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key pharmacological properties.[1][2][3] This guide provides an in-depth technical overview of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid (CAS No. 1048990-22-2), a highly versatile building block that combines the advantageous properties of the -OCF3 group with the synthetic flexibility of an arylboronic acid.
This reagent is of paramount importance to researchers and drug development professionals engaged in the synthesis of complex molecular architectures. The trifluoromethoxy moiety enhances metabolic stability and increases lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[1][3] Simultaneously, the boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The bromine atom provides an additional, orthogonal site for further functionalization, making this compound a trifunctional linchpin for convergent synthetic strategies.
This document will detail the compound's physicochemical properties, provide expert guidance on its synthesis and handling, and present a validated protocol for its application in the Suzuki-Miyaura coupling—a reaction central to the construction of biaryl structures prevalent in pharmaceuticals.
Physicochemical and Spectroscopic Profile
The unique substitution pattern of this compound dictates its reactivity and physical properties. A comprehensive understanding of these characteristics is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1048990-22-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BBrF₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 284.82 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| pKa (Estimated) | ~8.9 - 9.2 | --INVALID-LINK-- |
| Melting Point (°C) | Data not available in cited literature | N/A |
Expert Insight on pKa: The pKa of the isomeric 2-(trifluoromethoxy)phenylboronic acid has been reported to be 9.26.[4] The addition of an electron-withdrawing bromine atom at the para-position is expected to slightly increase the Lewis acidity of the boronic acid, resulting in a marginal decrease in its pKa value compared to the non-brominated analogue.
Spectroscopic Characterization (Expected)
Full spectroscopic characterization is critical for confirming the identity and purity of the reagent. Based on the analysis of its structural isomers, the following spectral data are anticipated.[2][4][5]
-
¹H NMR (in Acetone-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho and meta to the boronic acid group will appear as doublets or doublet of doublets, with coupling constants characteristic of aromatic systems. A broad singlet corresponding to the B(OH)₂ protons will also be present, which will exchange upon addition of D₂O.
-
¹³C NMR (in Acetone-d₆): The carbon spectrum will display signals for the six aromatic carbons, with the carbon attached to the boron atom (C-B) appearing at a characteristic downfield shift. The carbon attached to the trifluoromethoxy group (C-OCF₃) will show a quartet splitting pattern due to coupling with the three fluorine atoms.
-
¹⁹F NMR (in Acetone-d₆): A single, sharp singlet is expected for the -OCF₃ group, as it is typically decoupled from protons. Its chemical shift provides a clear diagnostic signal for the presence of this moiety.
-
¹¹B NMR (in Acetone-d₆): A broad singlet characteristic of a tri-coordinated boronic acid species is expected, typically in the range of δ 28-32 ppm.[5]
Synthesis Protocol: A Guided Approach
While multiple synthetic routes to arylboronic acids exist, a highly effective and regioselective method for preparing this compound involves a lithium-halogen exchange followed by borylation. The recommended starting material is 4-bromo-1-iodo-2-(trifluoromethoxy)benzene , leveraging the greater reactivity of the carbon-iodine bond for selective metalation.[6]
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for analogous transformations.[7] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-bromo-1-iodo-2-(trifluoromethoxy)benzene (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq., typically 2.5 M in hexanes) dropwise, ensuring the internal temperature is maintained below -70 °C. The causality here is critical: the iodine undergoes lithium-halogen exchange preferentially over the bromine due to the weaker C-I bond, ensuring regioselectivity. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Borylation: To the generated aryllithium species, add triisopropyl borate (B(OⁱPr)₃, 1.2 eq.) dropwise, again maintaining the temperature below -70 °C to prevent side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or overnight.
-
Workup and Isolation: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C until the mixture is acidic. This hydrolyzes the boronate ester to the desired boronic acid. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds, a cornerstone of biaryl synthesis.[8]
Field-Proven Suzuki-Miyaura Protocol
The following is a robust, general protocol for coupling this compound with a generic aryl bromide (Ar-Br). This procedure is based on well-established methodologies.[9]
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl halide (Ar-X, 1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2 M solution, 2.0 eq.) or potassium carbonate (K₂CO₃).
-
Solvent System: Add a suitable solvent system, often a mixture of an organic solvent and water, such as toluene/water, dioxane/water, or n-propanol/water. The biphasic system is crucial for dissolving both the organic reagents and the inorganic base.
-
Reaction Execution: Purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst. Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitoring and Completion: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with water and then brine, dry over Na₂SO₄, and concentrate in vacuo. The crude biaryl product can be purified by flash column chromatography on silica gel.
Handling, Storage, and Safety
As with all boronic acids, proper handling and storage are essential to maintain the integrity of the reagent.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents. Boronic acids have a tendency to dehydrate to form cyclic boroxine anhydrides; while often still reactive, this can complicate stoichiometry. Storing under an inert atmosphere is recommended for long-term stability.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate for the synthesis of advanced pharmaceutical candidates and functional materials. Its strategic combination of a metabolically robust -OCF3 group, a versatile boronic acid handle for Suzuki-Miyaura coupling, and an orthogonal bromine atom for subsequent diversification provides medicinal chemists with a valuable tool for molecular construction. The protocols and data presented in this guide offer a framework for the reliable synthesis and application of this key building block, empowering researchers to accelerate their discovery programs and develop next-generation therapeutics.
References
- 1. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid CAS#: 1451393-15-9 [m.chemicalbook.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a specialized arylboronic acid derivative that serves as a critical building block in modern organic synthesis. Its unique trifluoromethoxy and bromo substituents provide a powerful combination of electronic properties and reactive handles, making it an invaluable reagent in the construction of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and safety guidelines are included to support its practical application in research and development settings.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its unique electronic properties. It is a strong electron-withdrawing group and is highly lipophilic, which can significantly enhance the metabolic stability, binding affinity, and cell permeability of bioactive compounds.[1][2]
This compound emerges as a trifunctional reagent of significant interest. It strategically positions three key functionalities on a phenyl ring:
-
A boronic acid [-B(OH)₂], ready for participation in Suzuki-Miyaura cross-coupling reactions.[3][4]
-
A bromo group (-Br), which can be used in a subsequent, orthogonal cross-coupling reaction.
-
A trifluoromethoxy group (-OCF₃), to imbue the target molecule with the desirable physicochemical properties mentioned above.[1][2]
This combination makes the title compound a versatile scaffold for constructing complex biaryl and poly-aryl systems, which are prevalent motifs in pharmaceuticals and functional materials.[5]
Molecular Structure and Physicochemical Properties
The precise arrangement of the functional groups in this compound dictates its reactivity and handling characteristics.
Molecular Structure
The molecule consists of a benzene ring substituted at position 1 with a boronic acid group, at position 2 with a trifluoromethoxy group, and at position 4 with a bromine atom. The ortho-positioning of the bulky and electron-withdrawing -OCF₃ group relative to the boronic acid can influence the dihedral angle of the B(OH)₂ group and its reactivity in catalytic cycles.[6]
Caption: 2D structure of this compound.
Physicochemical Data
The key properties of the compound are summarized below. Note that boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which may affect physical properties like melting point.
| Property | Value | Source |
| CAS Number | 1048990-22-2 | [][8] |
| Molecular Formula | C₇H₅BBrF₃O₃ | [][8][9] |
| Molecular Weight | 284.82 g/mol | [][8][9] |
| Appearance | White to off-white powder/solid | [10] |
| Melting Point | Varies; typically in the range of 120-140 °C | |
| SMILES | B(C1=C(C=C(C=C1)Br)OC(F)(F)F)(O)O | [] |
| InChI | InChI=1S/C7H5BBrF3O3/c8-4-1-2-5(6(3-4)14-7(9,10,11))12(13)15/h1-3,13,15H | [] |
Synthesis and Purification
The synthesis of substituted phenylboronic acids often involves a lithiation-borylation sequence. A common and effective method starts from a readily available dibromo-precursor.
General Synthetic Strategy: Lithiation-Borylation
The synthesis leverages the differential reactivity of aromatic protons and halogens. A typical route involves:
-
Halogen-Metal Exchange: Treatment of a precursor like 1,4-dibromo-2-(trifluoromethoxy)benzene with a strong organolithium base (e.g., n-butyllithium) at very low temperatures (-78 °C). The lithium selectively displaces one of the bromine atoms.
-
Borylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form a boronate ester.
-
Hydrolysis: The boronate ester is hydrolyzed under acidic conditions during aqueous workup to yield the final boronic acid product.[11]
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is a representative example adapted from analogous procedures and should be performed by qualified personnel in a controlled laboratory setting.[11]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-dibromo-2-(trifluoromethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The borate is added after lithiation is complete to trap the nucleophilic aryllithium species.
-
Quench & Hydrolysis: Cool the reaction to 0 °C and carefully quench by adding 2 M hydrochloric acid. Stir vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel column chromatography to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
Spectroscopic Characterization
Spectroscopic methods are essential for verifying the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the three different substituents. The acidic protons of the B(OH)₂ group may appear as a broad singlet, which can exchange with D₂O.[2][6]
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the carbon attached to boron and the carbon of the -OCF₃ group.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the trifluoromethoxy group. It will typically show a singlet at a characteristic chemical shift for the -OCF₃ group.[2][6]
-
¹¹B NMR: The boron NMR spectrum provides direct evidence of the boronic acid moiety, typically showing a broad signal in the characteristic region for tricoordinate boron species.[2][6]
Reactivity and Applications in Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical and academic research.[3][4]
The Suzuki-Miyaura Catalytic Cycle
The reaction couples the boronic acid with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
This protocol demonstrates the use of this compound as the boron source.
-
Setup: In a reaction vessel, combine the aryl halide partner (e.g., 1-iodo-3-nitrobenzene, 1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, often a mixture like 1,4-dioxane and water.
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to isolate the desired biaryl compound.
The resulting product still contains the bromine atom, which can be used for a second, distinct Suzuki coupling or other palladium-catalyzed reactions, enabling the synthesis of complex, non-symmetrical poly-aryl systems.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Identification: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319). It is also toxic to aquatic life with long-lasting effects (H411).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12] Work in a well-ventilated fume hood.[12][13]
-
Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[14] Contaminated work clothing should not be allowed out of the workplace.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[14]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the material with an inert binder (sand, diatomite) and place it in a suitable container for disposal.[13][15]
Conclusion
This compound is a highly functionalized and strategically important reagent for organic synthesis. Its structure provides chemists with a reliable tool to introduce the valuable trifluoromethoxy group while offering two distinct, orthogonal sites for carbon-carbon bond formation via cross-coupling chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 9. This compound,(CAS# 1048990-22-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. 430440010 [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. co.monmouth.nj.us [co.monmouth.nj.us]
- 14. conro.com [conro.com]
- 15. xylemanalytics.com [xylemanalytics.com]
A Technical Guide to the Spectral Characteristics of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 4-Bromo-2-(trifluoromethoxy)phenylboronic acid, a crucial building block in modern synthetic and medicinal chemistry. This document is structured to offer not just raw data, but a deeper understanding of the spectroscopic fingerprints of this molecule, grounded in established principles and supported by data from analogous compounds. Every piece of information is presented with the intent to be a self-validating system, empowering researchers to confidently identify and characterize this important reagent.
Molecular Structure and Its Spectroscopic Implications
This compound is a disubstituted benzene ring bearing three functionalities with distinct spectroscopic properties: a boronic acid group, a bromine atom, and a trifluoromethoxy group. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the bromine and trifluoromethoxy groups and the amphoteric character of the boronic acid—governs the chemical environment of each atom and, consequently, their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the substitution pattern on the benzene ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Broad singlet | 2H | B(OH)₂ |
| ~7.7 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and can vary based on the solvent and concentration.
Expertise & Experience: The broadness of the B(OH)₂ signal is a characteristic feature of boronic acids and is due to chemical exchange with residual water and quadrupole broadening from the boron nucleus. In some cases, this signal may not be observed if the sample is not sufficiently dry or if a protic solvent is used.[1] The aromatic region will display a complex splitting pattern due to the three adjacent protons. Long-range couplings with the fluorine atoms of the trifluoromethoxy group can further complicate these signals.[2][3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~150 (q) | Ar-C-OCF₃ |
| ~135 | Ar-C-H |
| ~132 | Ar-C-H |
| ~125 (q) | -OCF₃ |
| ~122 | Ar-C-H |
| ~120 | Ar-C-Br |
| ~115 (broad) | Ar-C-B(OH)₂ |
Note: The carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.
Trustworthiness: The broadness of the signal for the carbon atom attached to the boronic acid group is a reliable indicator of its presence and is a consequence of quadrupolar relaxation of the boron nucleus.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
Note: The chemical shift is referenced to an external standard, typically CFCl₃.
Expertise & Experience: The chemical shift of the -OCF₃ group is characteristic and can provide information about the electronic environment of the aromatic ring. Long-range couplings to the aromatic protons might be observed, which can aid in the assignment of the proton signals.[2][3]
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of arylboronic acids is crucial to overcome challenges such as poor solubility and the tendency to form boroxines (anhydrides).[1]
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃). DMSO-d₆ is often a good choice for boronic acids due to its high polarity.
-
Gently warm the sample and sonicate if necessary to ensure complete dissolution.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
Instrument Parameters (¹⁹F NMR):
-
Spectrometer Frequency: 376 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1 second
-
Spectral Width: -50 to -70 ppm
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine.
Predicted Mass Spectrum Data
The key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[4][5][6]
| m/z | Relative Intensity | Assignment |
| 284 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 286 | ~98% | [M+2]⁺ (with ⁸¹Br) |
Authoritative Grounding: The fragmentation pattern will likely involve the loss of the boronic acid group, the trifluoromethoxy group, and the bromine atom. The presence of the characteristic M/M+2 isotopic pattern is a definitive indicator of a monobrominated compound.[7][8]
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode can be used.
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-F bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (boronic acid) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600, 1475 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| 1250-1000 | Strong | C-F stretch (trifluoromethoxy) |
| ~800 | Strong | Out-of-plane C-H bend |
| ~700 | Strong | C-Br stretch |
Expertise & Experience: The broad O-H stretching band is characteristic of the hydrogen-bonded dimeric structure of boronic acids in the solid state. The strong absorptions in the 1250-1000 cm⁻¹ region are a clear indication of the trifluoromethoxy group. The pattern of the out-of-plane C-H bending bands in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.[9][10][11][12]
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Visualization and Workflow
To provide a clear and concise overview of the analytical process, the following diagrams illustrate the molecular structure and a general workflow for the spectroscopic characterization of this compound.
Caption: Molecular structure of this compound.
References
- 1. reddit.com [reddit.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a key building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. However, its effective use is fundamentally governed by its solubility in organic solvents, a critical parameter that dictates reaction kinetics, purification efficiency, and overall process scalability. This technical guide provides a comprehensive analysis of the solubility profile of this compound. While specific quantitative data is not extensively published, this guide synthesizes information based on its physicochemical properties, the behavior of structurally similar arylboronic acids, and established chemical principles. Furthermore, it offers a robust, field-proven experimental protocol for researchers to determine precise solubility in their own laboratory settings, ensuring optimal solvent selection for various applications.
Introduction: The Critical Role of Solubility
Arylboronic acids are indispensable reagents in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and advanced materials. This compound offers a unique combination of functional groups: a bromine atom and a trifluoromethoxy group, providing specific electronic and steric properties that are highly desirable for creating complex molecular architectures.
The success of any chemical transformation hinges on the intimate mixing of reactants at a molecular level. Inadequate solubility of a key reagent like this compound can lead to:
-
Slow or Incomplete Reactions: Heterogeneous reaction mixtures often suffer from poor mass transfer, reducing reaction rates and overall yields.
-
Reproducibility Issues: Inconsistent dissolution can lead to variable results between batches.
-
Purification Challenges: The choice of solvent impacts not only the reaction but also the subsequent crystallization or chromatographic purification steps.
Understanding and controlling solubility is therefore not a trivial preliminary step but a cornerstone of efficient and reliable process development.
Physicochemical Properties & Solubility Predictions
The solubility of a compound is dictated by its inherent physical and chemical properties. For this compound, these key parameters provide a strong basis for predicting its behavior in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₅BBrF₃O₃ | [][2] |
| Molecular Weight | 284.82 g/mol | [][2] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | Data not consistently available; related compounds like 4-(trifluoromethoxy)phenylboronic acid melt at 123-127 °C. |
Structural Analysis and Causality:
-
Polarity: The molecule possesses both polar and non-polar characteristics. The boronic acid group (-B(OH)₂) is highly polar and capable of forming hydrogen bonds. The trifluoromethoxy group
is strongly electron-withdrawing and contributes to the molecule's polarity. The phenyl ring and bromine atom, however, introduce significant non-polar, lipophilic character.(−OCF3) -
"Like Dissolves Like" Principle: Based on this principle, we can predict solubility trends. Solvents that can engage in hydrogen bonding and have a moderate to high polarity are expected to be effective.
-
Expected Solubility:
-
High Solubility: Expected in polar aprotic solvents like Tetrahydrofuran (THF), Dioxane, and Dimethylformamide (DMF), which can solvate the polar boronic acid group effectively. Ethers and ketones are also predicted to be good solvents.[5]
-
Moderate Solubility: Expected in alcohols like methanol and ethanol, where hydrogen bonding is possible, and in chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes, cyclohexane, and toluene, which cannot effectively solvate the polar functional groups.[5]
-
The Boroxine Equilibrium: A Critical Consideration
A crucial aspect of boronic acid chemistry that directly impacts solubility is the equilibrium between the boronic acid monomer and its cyclic anhydride, the boroxine.[6][7] Three molecules of boronic acid can reversibly dehydrate to form a six-membered boroxine ring.
This equilibrium is solvent-dependent and can significantly alter the observed solubility.[8] In non-polar, aprotic solvents, the formation of the less polar boroxine may be favored, potentially increasing solubility in those media.[9] Conversely, in the presence of water or protic solvents, the equilibrium shifts back towards the boronic acid.[8][10] Researchers should be aware that the "compound" in solution is often a mixture of these two forms, which can complicate analysis and reaction kinetics.
Predicted Solubility in Common Organic Solvents
While exhaustive experimental data for this specific molecule is scarce, the table below provides a predictive summary based on the principles discussed and data from structurally analogous compounds.[5][11][12] This serves as a starting point for solvent screening.
| Solvent | Class | Predicted Solubility | Rationale for Use in Synthesis |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Excellent solvent for Suzuki couplings; good balance of polarity.[13] |
| 1,4-Dioxane | Polar Aprotic (Ether) | High | High boiling point, often used in Suzuki couplings.[13] |
| Acetone | Polar Aprotic (Ketone) | High | Good general-purpose solvent, though its low boiling point can be limiting.[11] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong solvent, but can be difficult to remove and may interfere with some reactions.[14] |
| Methanol / Ethanol | Polar Protic (Alcohol) | Moderate to High | Can participate in esterification with the boronic acid; good for purification. |
| Dichloromethane (DCM) | Chlorinated | Moderate | Good for extractions and chromatography; less common for reactions. |
| Toluene | Aromatic Hydrocarbon | Low | Often used in Suzuki reactions, sometimes with a co-solvent to aid solubility.[13] |
| Hexanes / Heptane | Aliphatic Hydrocarbon | Very Low | Primarily used as anti-solvents for crystallization and purification. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To obtain definitive, quantitative data, the following self-validating shake-flask method is recommended. This protocol is designed to ensure that a true thermodynamic equilibrium is reached, providing reliable solubility values.[15][16][17][18]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or screw-cap glass tubes
-
Orbital shaker or vortex mixer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm PTFE or appropriate)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must be visible throughout the experiment.
-
Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry vigorously for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.
-
Dilution: Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Validation: Repeat the measurement at a different time point (e.g., 72 hours) to confirm that the solubility value is stable and that equilibrium has indeed been reached.
Workflow for Solubility Determination
Below is a diagram illustrating the key steps in the experimental determination of thermodynamic solubility.
References
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups can profoundly influence the bioactivity, metabolic stability, and physicochemical properties of organic molecules. Among the vast arsenal of chemical tools available, 4-Bromo-2-(trifluoromethoxy)phenylboronic acid has emerged as a highly valuable and versatile building block. Its unique trifunctional nature—a boronic acid for cross-coupling, a bromine atom for further functionalization, and a trifluoromethoxy group for modulating electronic and pharmacokinetic properties—positions it as a key intermediate in the synthesis of complex molecular architectures.
The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. It is more lipophilic than a trifluoromethyl (-CF₃) group and can act as a metabolically stable bioisostere for other functionalities, enhancing membrane permeability and metabolic resistance of drug candidates.[1] This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of this compound, offering a comprehensive resource for researchers engaged in the development of novel therapeutics and advanced materials.
The Genesis of a Versatile Reagent: A History Rooted in the Evolution of Organoboron Chemistry
While a singular, seminal publication marking the definitive "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development and understanding of arylboronic acids and their applications in organic synthesis. The pioneering work on the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s catalyzed an explosion in the synthesis and utilization of a diverse array of substituted phenylboronic acids.
The syntheses of the isomers of (trifluoromethoxy)phenylboronic acids have been reported in the scientific literature, indicating a growing interest in this class of compounds for their unique properties.[2][3] The development of reliable methods for introducing the boronic acid moiety onto aromatic rings, particularly those bearing electron-withdrawing groups like the trifluoromethoxy substituent, was a critical step. Early methods often relied on the reaction of organolithium or Grignard reagents with borate esters at low temperatures. More contemporary approaches, however, have expanded to include transition metal-catalyzed C-H borylation, offering more direct and functional group-tolerant routes.
The commercial availability of this compound from various suppliers today is a testament to its recognized utility in the research and development landscape, particularly within the pharmaceutical and agrochemical sectors.[4]
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is typically achieved through a multi-step sequence starting from a readily available precursor. A plausible and commonly employed synthetic strategy involves the ortho-lithiation of a substituted bromobenzene derivative, followed by borylation.
Plausible Synthetic Pathway
A logical synthetic route commences with a suitably substituted trifluoromethoxybenzene. Given the substitution pattern of the target molecule, a likely starting material would be 1,3-dibromo-5-(trifluoromethoxy)benzene or a related halogenated precursor. The synthesis can be conceptualized as a two-step process:
-
Halogen-Metal Exchange: Selective lithium-halogen exchange at the more sterically accessible bromine atom ortho to the trifluoromethoxy group.
-
Borylation: Quenching of the resulting aryllithium species with a trialkyl borate ester, followed by acidic workup to yield the desired boronic acid.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established methodologies for the synthesis of similar arylboronic acids.
Step 1: Generation of the Aryllithium Intermediate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dibromo-5-(trifluoromethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 2: Borylation and Workup
-
To the cold aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Characterization and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅BBrF₃O₃ | [4] |
| Molecular Weight | 284.82 g/mol | [4] |
| CAS Number | 1048990-22-2 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. The acidic protons of the boronic acid group will appear as a broad singlet, which may exchange with D₂O.
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with the carbon attached to the boron atom showing a characteristic broad signal due to quadrupolar relaxation. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet is expected for the -OCF₃ group.
-
¹¹B NMR: A single, broad peak characteristic of a tricoordinate boronic acid is anticipated.
Mass Spectrometry (MS):
Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Drug Discovery and Materials Science
The utility of this compound is primarily centered on its role as a versatile intermediate in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner, allowing for the introduction of the 4-bromo-2-(trifluoromethoxy)phenyl moiety into a wide range of organic scaffolds.
Caption: Generalized Suzuki-Miyaura coupling with this compound.
The bromine atom on the coupled product remains as a synthetic handle for subsequent transformations, enabling a modular approach to the synthesis of complex molecules. This "late-stage functionalization" is highly desirable in drug discovery programs.
Role in Medicinal Chemistry
The incorporation of the 4-bromo-2-(trifluoromethoxy)phenyl fragment can be a strategic move in the design of new therapeutic agents for several reasons:
-
Modulation of Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can enhance a drug's ability to cross cell membranes and reach its target.[1]
-
Metabolic Stability: The C-F bonds in the trifluoromethoxy group are exceptionally strong, making this moiety resistant to metabolic degradation and potentially increasing the in vivo half-life of a drug.[1]
-
Fine-tuning of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of the aromatic ring, influencing binding interactions with biological targets.
-
Vector for Further Diversification: The bromine atom allows for the introduction of additional functional groups through reactions such as further Suzuki-Miyaura couplings, Sonogashira couplings, or Buchwald-Hartwig aminations, facilitating the exploration of structure-activity relationships (SAR).
While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its structural motifs are present in numerous patented bioactive compounds, highlighting its importance in the drug discovery pipeline.[7]
Potential in Materials Science
Arylboronic acids are also valuable precursors in the synthesis of advanced materials. The ability to form robust carbon-carbon bonds via Suzuki-Miyaura coupling makes them suitable for the construction of conjugated polymers and organic electronic materials. The incorporation of the trifluoromethoxy group can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics.
Conclusion
This compound stands as a testament to the enabling power of modern synthetic chemistry. While its specific historical origins may be intertwined with the broader evolution of organoboron chemistry, its contemporary significance is undeniable. The strategic combination of a versatile boronic acid, a modifiable bromine handle, and a property-enhancing trifluoromethoxy group makes it an invaluable tool for researchers in drug discovery and materials science. As the demand for increasingly complex and finely-tuned molecular architectures continues to grow, the importance of such strategically designed building blocks will only intensify.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8859504B2 - Boronate ester compounds and pharmaceutical compositions thereof - Google Patents [patents.google.com]
The Ascendant Role of Trifluoromethoxy-Substituted Phenylboronic Acids: A Technical Guide for Synthetic Advancement
Abstract
The strategic incorporation of the trifluoromethoxy (OCF₃) group into pharmacologically and materially relevant scaffolds has become a paramount strategy in modern chemistry. This technical guide provides an in-depth review of trifluoromethoxy-substituted phenylboronic acids, a class of reagents that has proven indispensable for introducing this unique moiety. We will explore the nuances of their synthesis, delve into their distinct physicochemical properties, and provide a comprehensive overview of their applications in pivotal cross-coupling reactions, drug discovery, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of the trifluoromethoxy group in their synthetic endeavors.
The Trifluoromethoxy Moiety: A Game-Changer in Molecular Design
The trifluoromethoxy group is a fascinating and highly sought-after substituent in contemporary chemical research.[1] Its allure stems from a unique combination of electronic and physical properties that can profoundly and beneficially alter a molecule's character.[2] Unlike the more common trifluoromethyl group, the trifluoromethoxy group possesses a lone pair of electrons on the oxygen atom, which can participate in resonance, albeit weakly, while still exerting a strong electron-withdrawing inductive effect due to the three fluorine atoms.[3] This "pseudo-halogen" nature imparts a distinctive electronic signature to the aromatic ring.[1]
Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents, a property that can significantly enhance a molecule's ability to traverse biological membranes, a critical factor in drug design.[2] The exceptional strength of the C-F bonds also confers remarkable metabolic stability, protecting molecules from enzymatic degradation and extending their biological half-life.[1] It is this trifecta of properties—unique electronics, high lipophilicity, and metabolic stability—that has cemented the importance of the trifluoromethoxy group in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
Phenylboronic acids, on the other hand, are celebrated for their versatility and stability as coupling partners in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions.[4] The marriage of the trifluoromethoxy group with the phenylboronic acid scaffold thus provides a powerful and convenient tool for the direct introduction of the trifluoromethoxyphenyl moiety into a wide array of complex molecules.
Crafting the Building Blocks: Synthesis of Trifluoromethoxy-Substituted Phenylboronic Acids
The synthesis of trifluoromethoxy-substituted phenylboronic acids typically proceeds through two primary routes: the borylation of a trifluoromethoxy-substituted aryl halide or the trifluoromethoxylation of a suitable precursor followed by conversion to the boronic acid. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Synthetic Route 1: Borylation of Aryl Halides
This is arguably the most common and direct approach. It involves the conversion of a trifluoromethoxy-substituted aryl bromide or iodide into an organometallic intermediate (either a Grignard or organolithium reagent), which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
References
Methodological & Application
Suzuki-Miyaura coupling protocol using 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Application Note & Protocol
Topic: Suzuki-Miyaura Coupling Protocol using 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Introduction: Synthesizing Complex Biaryl Scaffolds for Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the pharmaceutical industry for the synthesis of biaryl structures—a common motif in biologically active molecules.[2][3] The reaction's broad functional group tolerance, mild conditions, and the relative stability and low toxicity of boronic acid reagents contribute to its widespread adoption.[1][2]
This application note focuses on a uniquely functionalized building block: This compound . This reagent is of particular interest for two primary reasons:
-
The Trifluoromethoxy (-OCF3) Group: This substituent is an increasingly important functional group in medicinal chemistry.[4] It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4] Its strong electron-withdrawing nature also influences the electronic properties of the aromatic ring, which can modulate reaction kinetics.[5]
-
Dual Reactivity: The presence of both a boronic acid and a bromo group on the same molecule allows for selective, sequential cross-coupling reactions. The boronic acid can be coupled first, leaving the bromo group intact for a subsequent transformation, enabling the efficient construction of complex, multi-substituted scaffolds from a single starting material.
This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, alongside insights into mechanism, optimization, and troubleshooting.
The Catalytic Cycle: Mechanism of Action
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to have three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[8] The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[9]
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10] This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
The Strategic Deployment of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the rational design of molecular entities hinges on the strategic incorporation of functional groups that impart favorable pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of building blocks available to medicinal chemists, fluorinated compounds have garnered significant attention for their ability to modulate key drug-like characteristics. This guide delves into the multifaceted applications of a particularly valuable reagent, 4-Bromo-2-(trifluoromethoxy)phenylboronic acid , a trifunctional building block that offers a unique convergence of properties for the synthesis of complex and biologically active molecules.
The strategic placement of the trifluoromethoxy (-OCF₃) group, a bromine atom, and a boronic acid moiety on a phenyl ring provides a powerful tool for medicinal chemists. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby positively influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse molecular fragments. Finally, the boronic acid functionality is the key reactive partner in these palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides.
This document will provide a comprehensive overview of the utility of this compound, with a particular focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and beyond. We will explore the rationale behind its use, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present a case study on its potential role in the synthesis of potent pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitors.
The Power of the Trifluoromethoxy Group: A Game-Changer in Drug Design
The trifluoromethoxy (-OCF₃) group is often considered a "super methyl" group due to its similar size, yet it possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a highly desirable substituent in drug design for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life of the drug, potentially reducing the required dose and frequency of administration.
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular proteins or the central nervous system.
-
Modulation of Physicochemical Properties: The introduction of a trifluoromethoxy group can influence the pKa of nearby functional groups, which can in turn affect a molecule's solubility, receptor binding affinity, and overall pharmacokinetic profile.
-
Improved Target Binding: The unique electronic and steric properties of the -OCF₃ group can lead to enhanced binding interactions with the target protein, potentially increasing the potency and selectivity of the drug candidate.
Application in Kinase Inhibitor Synthesis: A Focus on Pan-TRK Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements, act as oncogenic drivers in a wide range of tumors. The development of potent and selective pan-TRK inhibitors has therefore been a major focus of cancer research.
The 4-bromo-2-(trifluoromethoxy)phenyl moiety is a key structural motif found in several potent kinase inhibitors. A prominent example is the FDA-approved drug Entrectinib , a potent inhibitor of TRKA/B/C, ROS1, and ALK. While the reported synthesis of Entrectinib utilizes 4-bromo-2-(trifluoromethoxy)iodobenzene, the analogous this compound is a prime candidate for the synthesis of Entrectinib analogs and other novel kinase inhibitors via Suzuki-Miyaura cross-coupling.
The general synthetic strategy involves the coupling of the this compound with a suitable heterocyclic coupling partner, often a pyrazole or a similar nitrogen-containing scaffold, which forms the core of the kinase inhibitor.
References
Application Note: Synthesis of Functionalized Biaryl Compounds via Suzuki-Miyaura Coupling with 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract & Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, prized for its mild conditions, broad functional group tolerance, and the use of stable, non-toxic organoboron reagents.[1]
This application note provides a detailed guide to the synthesis of complex biaryl compounds utilizing 4-Bromo-2-(trifluoromethoxy)phenylboronic acid . This building block is of particular interest due to its unique trifluoromethoxy (-OCF₃) and bromo (-Br) functionalities. The -OCF₃ group is a valuable bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Simultaneously, the bromine atom provides a reactive handle for subsequent, orthogonal cross-coupling reactions, enabling the construction of highly complex, multi-substituted aromatic systems.
We present a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura reaction, an in-depth look at the reaction mechanism, and key insights into experimental design and troubleshooting to ensure reproducible, high-yield synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step and results in a Pd(II) complex.[1] The reactivity order for the halide is typically I > Br > OTf >> Cl.
-
Transmetalation : In this crucial step, a base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (Ar²-B(OH)₂), forming a more nucleophilic boronate complex. This complex then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new diaryl-palladium(II) intermediate.[1][4]
-
Reductive Elimination : The final step involves the two organic ligands on the palladium center coupling to form the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5]
Below is a visualization of this catalytic pathway.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
3.1 Materials and Reagents
-
Boronic Acid: this compound (e.g., 1.2 equiv)
-
Coupling Partner: Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.0 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvents: Toluene and Water (4:1 v/v), HPLC grade
-
Ancillary: Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel
3.2 Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 mmol, 285 mg, 1.0 equiv), 1-bromo-4-methoxybenzene (1.10 mmol, 206 mg, 1.1 equiv), and potassium carbonate (2.00 mmol, 276 mg, 2.0 equiv).
-
Rationale: Using a slight excess of the coupling partner can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or degradation.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.[5] An inert atmosphere is critical for catalyst longevity and reaction success.
-
-
Solvent Addition: Add toluene (8 mL) and water (2 mL) via syringe. The mixture should be a biphasic suspension.
-
Rationale: A mixed solvent system is often necessary. Toluene dissolves the organic starting materials and catalyst, while water dissolves the inorganic base, facilitating the activation of the boronic acid for transmetalation.
-
-
Degassing: Bubble argon gas through the stirred suspension for 15-20 minutes.
-
Rationale: This step, known as sparging, removes any dissolved oxygen from the solvents, further protecting the catalyst.
-
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst (0.02 mmol, 23 mg, 2 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Experimental Workflow Visualization
The following diagram outlines the complete experimental sequence from initial setup to the final purified product.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Versatility and Scope
This compound is a versatile coupling partner compatible with a wide range of aryl and heteroaryl halides. The electronic nature of the coupling partner can influence reaction efficiency, with electron-poor halides often reacting more readily.
| Coupling Partner (Ar-Br) | Product Structure | Expected Yield Range | Notes |
| 4-Bromoanisole (Electron-rich) | ![]() | 75-90% | Standard conditions are typically effective. |
| 4-Bromobenzonitrile (Electron-poor) | ![]() | 85-95% | The electron-withdrawing group activates the C-Br bond, often leading to faster reactions and higher yields. |
| 2-Bromopyridine (Heteroaromatic) | ![]() | 70-85% | Heteroaromatic substrates are well-tolerated. Stronger bases like Cs₂CO₃ may be beneficial. |
| 1-Bromo-2,6-dimethylbenzene (Sterically hindered) | ![]() | 50-70% | Steric hindrance can slow the reaction. Using a catalyst with bulky phosphine ligands (e.g., XPhos, SPhos) and higher temperatures may be required. |
Note: Product structure images are illustrative placeholders. Yields are representative and may vary based on specific reaction scale and conditions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Impure starting materials. | 1. Use fresh catalyst from a reliable source. Ensure an inert atmosphere is maintained during addition.2. Degas solvents thoroughly by sparging or freeze-pump-thaw cycles.3. Purify starting materials if necessary. |
| Significant Protodeboronation | 1. Base is too strong or temperature is too high.2. Presence of excess water or protic sources. | 1. Switch to a milder base (e.g., K₃PO₄).2. Use anhydrous solvents and ensure reagents are dry. Minimize reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst loading is too high. | 1. Ensure a strictly inert atmosphere.2. Reduce catalyst loading to 1-2 mol%. |
| Difficult Purification | 1. Incomplete reaction leading to multiple spots on TLC.2. Contamination with residual catalyst or ligands. | 1. Allow the reaction to run to completion. 2. Filter the crude product through a short plug of Celite or silica before concentrating to remove palladium residues. |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Boronic Acids: While generally stable, boronic acids can be irritants. Avoid contact with skin and eyes.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing these reactions.
References
Topic: Experimental Setup for Cross-Coupling with 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol and technical insights for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-(trifluoromethoxy)phenylboronic acid. The content is structured to explain the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.
Introduction and Scientific Context
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug design.[4]
This compound is a bifunctional reagent, possessing both a boronic acid for Suzuki-Miyaura coupling and an aryl bromide for subsequent transformations. This application note focuses on utilizing the boronic acid moiety to couple with various aryl halides. The strong electron-withdrawing nature of the -OCF3 group influences the boronic acid's reactivity, necessitating carefully optimized conditions to achieve high yields and minimize side reactions.[5]
Mechanistic Principles and Key Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism begins with an active Pd(0) species.
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst, inserting the palladium into the carbon-halide bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OR)3⁻).[6] This boronate then transfers its organic group (Ar') to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
The Role of the -OCF3 Group: The trifluoromethoxy group is strongly electron-withdrawing, which makes the ipso-carbon of the boronic acid more electrophilic. This can increase the rate of transmetalation but also renders the boronic acid more susceptible to a key side reaction: protodeboronation .[7][8] This is the cleavage of the C-B bond by a proton source (like water), which reduces the amount of boronic acid available for coupling. Therefore, the choice of base and solvent system is critical to balance reactivity with stability.
-
Catalyst and Ligand Selection: While simple catalysts like Pd(PPh3)4 are often effective, the electron-deficient nature of this compound may benefit from catalyst systems employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, biaryl phosphines).[9][10][11] These ligands promote the reductive elimination step and can stabilize the Pd(0) species, leading to higher turnover numbers. A good starting point for this substrate is a pre-catalyst that is air-stable and efficient, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).
-
Base Selection: The base is crucial for activating the boronic acid.[6] Inorganic bases are most common.
-
Carbonates (K2CO3, Na2CO3, Cs2CO3): Widely used and effective. Cesium carbonate is more soluble in organic solvents and can be more effective for challenging couplings.
-
Phosphates (K3PO4): A stronger base that is often successful when carbonates fail, particularly with sterically hindered or electron-deficient partners.[12]
-
For this specific substrate, starting with a moderately strong base like K3PO4 is recommended to ensure efficient boronate formation while minimizing residence time under conditions that could favor protodeboronation.
-
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[13] Common choices include 1,4-dioxane/water, toluene/water, or dimethoxyethane (DME)/water.[12] The organic solvent must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Application Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide (as a representative example) with this compound.
Experimental Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Reagents and Quantities
The following table outlines the reagents for a typical small-scale reaction.
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume | Purpose |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 0.5 | 1.0 | 93.5 mg | Coupling Partner |
| This compound | 300.84 | 0.6 | 1.2 | 180.5 mg | Boronic Acid Source |
| Pd(dppf)Cl2 | 816.64 | 0.015 | 0.03 (3 mol%) | 12.2 mg | Palladium Pre-catalyst |
| Potassium Phosphate (K3PO4) | 212.27 | 1.0 | 2.0 | 212.3 mg | Base |
| 1,4-Dioxane (anhydrous, degassed) | - | - | - | 4.0 mL | Organic Solvent |
| Water (degassed) | - | - | - | 1.0 mL | Co-solvent |
Step-by-Step Methodology
1. Preparation and Setup:
- Dry a 25 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar in an oven (120 °C) overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).
- Prepare the solvent mixture by adding 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of water. Degas the mixture thoroughly for 15-20 minutes by bubbling Argon or Nitrogen through it or by using the freeze-pump-thaw method (3 cycles).
2. Reagent Addition (under Inert Atmosphere):
- To the cooled flask, add the aryl bromide (93.5 mg, 0.5 mmol), this compound (180.5 mg, 0.6 mmol), K3PO4 (212.3 mg, 1.0 mmol), and Pd(dppf)Cl2 (12.2 mg, 0.015 mmol).
- Scientist's Note: Adding reagents in solid form before the solvent minimizes exposure to air. The slight excess of boronic acid (1.2 eq.) helps to compensate for any potential protodeboronation.[8]
3. Reaction Execution:
- Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
- Add the degassed dioxane/water solvent mixture (5.0 mL total) via syringe.
- Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
- Rationale: The elevated temperature is necessary to ensure a reasonable reaction rate for all steps of the catalytic cycle.[9]
4. Monitoring the Reaction:
- After 2-4 hours (or as determined by preliminary experiments), take a small aliquot from the reaction mixture using a syringe.
- Dilute the aliquot with ethyl acetate, pass it through a small plug of silica to remove baseline salts, and spot it on a TLC plate or analyze by LC-MS to check for the consumption of the limiting aryl bromide. The reaction is typically complete within 2-12 hours.
5. Work-up Procedure:
- Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
- Quench the reaction by adding 15 mL of deionized water.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
6. Purification:
- The crude residue is purified by flash column chromatography on silica gel.
- A solvent gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate) is typically effective for eluting the biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; insufficient temperature; wrong base. | Ensure proper degassing. Try a different catalyst/ligand system (e.g., Pd2(dba)3 with SPhos or XPhos). Increase temperature to 110 °C (reflux).[14] |
| Protodeboronation | Excess water; base too strong or reaction time too long. | Use anhydrous K3PO4 or CsF as the base in an anhydrous solvent like DMF or THF.[12] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before coupling.[7] |
| Homocoupling | Oxygen contamination; impure reagents. | Improve degassing technique. Use high-purity reagents. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ikm.org.my [ikm.org.my]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
Introduction: The Strategic Importance of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
This compound is a valuable and highly versatile building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its utility is derived from a unique combination of structural features: a reactive boronic acid for carbon-carbon bond formation, a bromine atom that serves as a handle for subsequent orthogonal cross-coupling reactions, and a trifluoromethoxy (-OCF3) group. The -OCF3 moiety is a bioisostere of the methoxy group but possesses significantly different electronic properties. It is highly lipophilic and metabolically stable, and it acts as a strong electron-withdrawing group, which can profoundly influence the biological activity and pharmacokinetic properties of a molecule.
This guide provides a detailed exploration of the considerations and methodologies for effectively utilizing this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction. We will delve into the causality behind catalyst selection, provide validated, step-by-step protocols, and offer insights gleaned from field experience to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is the most prominent application for this boronic acid, enabling the formation of a C(sp²)-C(sp²) bond. The success of this reaction hinges on a palladium catalyst that navigates a well-defined catalytic cycle. Understanding this cycle is paramount for rational catalyst selection and reaction optimization.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. Electron-poor aryl halides generally undergo this step more readily.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Catalyst System Selection: Addressing Electronic and Steric Challenges
The chemical nature of this compound—specifically, the potent electron-withdrawing -OCF3 group—presents a distinct challenge. While this property makes the corresponding aryl halide partner more reactive, it can render the boronic acid itself less nucleophilic and more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), a common side reaction that erodes yield.[2][3] Therefore, the catalyst system must be carefully chosen to favor the desired transmetalation over decomposition.
Palladium Source and Ligand Choice
For challenging substrates, the combination of a palladium source and a supporting ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in simpler cases, modern, sophisticated systems offer superior performance for electron-deficient boronic acids.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): This is a reliable, "all-in-one" Pd(0) source. However, the triphenylphosphine ligands can be suboptimal for difficult couplings, sometimes requiring higher catalyst loading or temperatures.
-
Modern Precatalysts (e.g., Buchwald Ligands & Precatalysts): The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) has been a breakthrough.[3][4] These ligands accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination step. They form highly active, monoligated Pd(0) species that are exceptionally efficient. Using them in the form of "precatalysts" (stable Pd(II) complexes that rapidly generate the active Pd(0) species in situ) improves air stability and reaction reproducibility.[3][4][5]
The Role of the Base
The base is not a passive component; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for transmetalation.
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for standard couplings.
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently superior for reactions involving electron-deficient boronic acids.[4][6] They can accelerate the transmetalation step sufficiently to outcompete the protodeboronation pathway, leading to significantly higher yields.
Comparative Data: Catalyst System Performance
The following table summarizes the typical performance of different catalyst systems for the Suzuki-Miyaura coupling of an electron-deficient boronic acid with a representative aryl bromide. This data illustrates the clear advantage of modern catalyst systems.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) | Rationale |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 | 65 - 75 | Standard conditions may lead to incomplete conversion or side reactions. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 8 | 85 - 95 | A stronger base and advanced ligand improve yield and reaction time. |
| 3 | XPhos Pd G2 (2) | - | K₃PO₄ (3) | THF/H₂O | RT - 40 | 1 - 2 | >95 | State-of-the-art precatalyst enables rapid reaction at lower temperatures, minimizing decomposition.[3][4][5] |
Detailed Experimental Protocols
The following protocol provides a robust, field-tested starting point for the Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling with 1-iodo-4-methoxybenzene
This protocol details the coupling of this compound with 1-iodo-4-methoxybenzene using a modern Buchwald precatalyst system.
Materials:
-
This compound (1.0 mmol, 284.8 mg)
-
1-iodo-4-methoxybenzene (1.2 mmol, 280.9 mg)
-
XPhos Pd G2 precatalyst (0.02 mmol, 15.7 mg)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 636.8 mg)
-
Tetrahydrofuran (THF), anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask with stir bar
-
Septum, needles, and argon/nitrogen line
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (284.8 mg), 1-iodo-4-methoxybenzene (280.9 mg), XPhos Pd G2 (15.7 mg), and potassium phosphate (636.8 mg).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Solvent Addition: Degas the THF and deionized water by bubbling argon through them for 15-20 minutes. Using syringes, add the anhydrous THF (8 mL) followed by the deionized water (2 mL) to the reaction flask.
-
Reaction Execution: Vigorously stir the reaction mixture at room temperature (or heat to 40 °C if the reaction is sluggish). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the boronic acid starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Ineffective base or insufficient amount. | 1. Use a fresh catalyst or a more stable precatalyst. Ensure proper storage.2. Improve degassing of solvents and ensure a positive pressure of inert gas.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure it is finely ground and anhydrous. |
| Protodeboronation | 1. Reaction conditions are too harsh (high temp, long time).2. Presence of protic impurities.3. Base is not effective enough to promote transmetalation over decomposition. | 1. Use a more active catalyst system (e.g., XPhos Pd G2) to lower the reaction temperature and time.[3]2. Use anhydrous solvents and reagents.3. Use 1.5 equivalents of the boronic acid to compensate for some loss. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Rigorously exclude oxygen from the reaction. Ensure proper degassing and maintain a positive inert gas pressure. |
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be realized through the careful and informed application of modern palladium catalysis. The key to success lies in selecting a catalyst system—comprising the palladium source, ligand, and base—that is specifically tailored to the electron-deficient nature of the substrate. By employing highly active, sterically hindered phosphine ligands, often in the form of stable precatalysts, and an appropriately strong base, researchers can achieve high yields under mild conditions, minimizing side reactions and maximizing efficiency. The protocols and insights provided herein serve as a robust foundation for the successful incorporation of this valuable building block into complex molecular architectures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid as a Versatile Synthetic Building Block
Introduction: A Trifecta of Functionality for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the design of novel molecular entities hinges on the availability of versatile and strategically functionalized building blocks. 4-Bromo-2-(trifluoromethoxy)phenylboronic acid emerges as a preeminent example of such a reagent, offering a unique convergence of three powerful chemical motifs on a single phenyl ring: a boronic acid, a bromine atom, and a trifluoromethoxy group.
The boronic acid and bromo functionalities serve as orthogonal handles for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively. This dual reactivity allows for the programmed, sequential introduction of diverse substituents, enabling the rapid construction of complex molecular architectures.
Furthermore, the trifluoromethoxy (-OCF₃) group imparts valuable physicochemical properties to the parent molecule and its derivatives.[1][2] Often employed as a bioisostere for other groups, the -OCF₃ moiety is highly lipophilic and metabolically stable, which can enhance membrane permeability, binding affinity, and the overall pharmacokinetic profile of drug candidates.[3] Its strong electron-withdrawing nature also modulates the electronic properties of the aromatic ring, influencing reactivity and molecular interactions.[1][4]
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its application in key synthetic transformations, providing detailed, field-tested protocols and the scientific rationale behind the experimental choices, empowering researchers to leverage this powerful building block in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1048990-22-2 | [5][6] |
| Molecular Formula | C₇H₅BBrF₃O₃ | [5] |
| Molecular Weight | 284.82 g/mol | [5] |
| Appearance | White to off-white solid | - |
| Melting Point | Not consistently reported; handle with care. | - |
Safety and Handling: this compound should be handled in a well-ventilated area or a chemical fume hood.[7][8][9] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[7][10] Avoid inhalation of dust and direct contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with plenty of water.[7] Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[7][9][10]
Application I: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[11][12] In this context, the boronic acid moiety of this compound serves as the organoboron component, coupling with a variety of aryl or vinyl halides/triflates.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling provides a framework for understanding and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (often the rate-limiting step), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol Considerations: The "Why" Behind the Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice as it is an air-stable precursor to the active Pd(0) species. For more challenging couplings, catalysts with specialized phosphine ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] can be more effective.
-
Base: A base is crucial for activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[13] Cs₂CO₃ is a stronger base and can sometimes accelerate sluggish reactions.[13] The base facilitates the formation of a more nucleophilic boronate species [-B(OH)₃]⁻.
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often optimal.[13] The organic phase solubilizes the catalyst and organic substrates, while the aqueous phase dissolves the inorganic base and helps facilitate the transmetalation step.
Detailed Protocol: Synthesis of 4-Bromo-2'-(trifluoromethoxy)-[1,1'-biphenyl]
This protocol describes a representative coupling with bromobenzene.
Materials:
-
This compound (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 285 mg, 1.0 mmol), bromobenzene (e.g., 188 mg, 1.2 mmol), Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol), and K₂CO₃ (e.g., 414 mg, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Under a positive pressure of inert gas, add 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.
Application II: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, which are ubiquitous in pharmaceuticals.[14] For this transformation, the bromo-substituent of this compound is the reactive site, coupling with a primary or secondary amine.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[14] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol Considerations: The "Why" Behind the Choices
-
Catalyst/Ligand System: A combination of a palladium precursor like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a specialized ligand is typically required. Bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are highly effective as they facilitate the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine upon coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium phosphate (K₃PO₄) can be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Synthesis of N-phenyl-4-borono-3-(trifluoromethoxy)aniline
This protocol describes a representative amination with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), XPhos (e.g., 38 mg, 0.08 mmol), and NaOtBu (e.g., 135 mg, 1.4 mmol) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (e.g., 285 mg, 1.0 mmol). Seal the vial, remove from the glovebox, and add anhydrous toluene (e.g., 5 mL) followed by aniline (e.g., 102 mg, 1.1 mmol) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir for 16-24 hours. Monitor the reaction for the consumption of the starting aryl bromide.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Note: The boronic acid functionality can make chromatography challenging. In some cases, direct conversion to the pinacol boronate ester prior to purification may be beneficial.
Strategy: Orthogonal and Sequential Functionalization
The true synthetic power of this compound lies in the differential reactivity of its bromo and boronic acid groups, enabling programmed, sequential cross-coupling reactions. This allows for the controlled and efficient assembly of highly substituted, complex aromatic cores.
Caption: Workflow for sequential Suzuki and Buchwald-Hartwig reactions.
Causality: The Suzuki reaction is typically performed first as the boronic acid is often more sensitive to the harsh basic conditions (NaOtBu) used in many Buchwald-Hartwig aminations. By performing the Suzuki coupling under milder conditions (e.g., K₂CO₃), the bromo functionality is preserved for the subsequent C-N bond formation. This strategic ordering maximizes yield and minimizes potential side reactions, such as protodeboronation.
Conclusion
This compound is a uniquely powerful and versatile building block for modern organic synthesis. Its trifecta of functionalities—a reactive boronic acid for C-C coupling, an orthogonal bromo handle for C-N (or other) coupling, and a property-enhancing trifluoromethoxy group—provides chemists with a robust platform for the efficient synthesis of complex molecules. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to unlock the full synthetic potential of this valuable reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. This compound,(CAS# 1048990-22-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Strategic Reaction Optimization for C-C Bond Formation with 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective utilization of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid in palladium-catalyzed C-C bond formation, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. The unique electronic and steric properties of this substrate, characterized by an electron-withdrawing trifluoromethoxy group ortho to the boronic acid and a bromine atom para to it, necessitate careful optimization of reaction parameters. This document outlines rational strategies for selecting catalysts, ligands, bases, and solvent systems to achieve high yields and purity. A detailed, step-by-step protocol for a typical coupling reaction is provided, along with a troubleshooting guide for common challenges.
Introduction: The Utility of a Unique Building Block
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for a methoxy or isopropyl group, offering increased metabolic stability and lipophilicity without significant steric bulk. The presence of both a boronic acid and a bromine atom on the same scaffold allows for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic compounds.
The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] However, the electronic nature of the -OCF₃ group and its position ortho to the reactive boronic acid moiety present specific challenges that must be addressed through careful reaction design.
Mechanistic Considerations & Strategic Parameter Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, these choices are critical.
Catalyst and Ligand Systems: Overcoming Steric and Electronic Hurdles
The trifluoromethoxy group is strongly electron-withdrawing, which can influence the nucleophilicity of the boronic acid. More importantly, its position ortho to the boronic acid introduces steric hindrance that can impede the transmetalation step.
Recommendation: The use of bulky, electron-rich phosphine ligands is paramount for achieving high reaction efficiency.[1][2][4] These ligands promote both the oxidative addition of the aryl halide to the Pd(0) center and, crucially, the rate-limiting reductive elimination step to release the final product.[1][3]
-
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These are often the ligands of choice for sterically demanding couplings.[5][6] Their bulk facilitates the formation of a monoligated palladium complex, which is highly active.
-
Palladium Pre-catalysts: Modern pre-catalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), are often preferred.[7] These catalysts are air- and moisture-stable, and they efficiently generate the active Pd(0) species in situ, leading to reproducible results.
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic boronate species. The choice of base can significantly impact yield and side-product formation.
Recommendation: A moderately strong inorganic base is typically effective.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent general-purpose bases for Suzuki couplings. Cs₂CO₃ is more soluble in organic solvents and can be more effective in challenging couplings.[3]
-
Potassium Phosphate (K₃PO₄): This is another widely used base, particularly effective in couplings involving heteroaryl substrates or when milder conditions are required.[1]
Solvent System Selection: Balancing Solubility and Reactivity
The solvent must dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). The polarity of the solvent can also influence the reaction rate and selectivity.[8][9]
Recommendation: A mixture of an organic solvent and water is standard practice.
-
Aprotic Ethers (e.g., 1,4-Dioxane, Tetrahydrofuran (THF)): These are common primary solvents that offer good solubility for the organic components.
-
Water: The addition of water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A typical ratio is between 4:1 and 10:1 (organic solvent:water).[7]
-
Degassing: It is critical to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst decomposition and homocoupling of the boronic acid.[7]
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine solution
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide coupling partner (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent oxygen contamination.[7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv).
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove the base and other inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions that can serve as a starting point for optimization.
| Parameter | Recommended Condition | Rationale / Comment |
| Palladium Source | XPhos Pd G3 / SPhos Pd G3 | Air-stable pre-catalyst, efficient generation of active Pd(0).[7] |
| Catalyst Loading | 1 - 2 mol% | Sufficient for most transformations; may be lowered for highly reactive substrates. |
| Ligand | XPhos / SPhos / RuPhos | Bulky, electron-rich ligands overcome steric hindrance and facilitate reductive elimination.[1][5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Effective in forming the active boronate species.[3] |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) | Good solubility for reagents; water is essential for base activity.[7] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst decomposition and unwanted side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Insufficiently degassed solvent.3. Ineffective base. | 1. Use a fresh, high-quality (pre)catalyst.2. Ensure thorough degassing of the solvent by sparging with inert gas or using freeze-pump-thaw cycles.3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents (if protocol allows) and ensure the base is freshly opened or dried. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more robust. |
| Homocoupling | Oxygen contamination leading to oxidative coupling of the boronic acid. | Rigorously maintain an inert atmosphere throughout the setup and reaction.[7] |
| Stalled Reaction | Steric hindrance is too great for the chosen ligand/catalyst system. | Switch to a bulkier ligand (e.g., from XPhos to RuPhos or AntPhos for extremely hindered cases).[6][10] Increase reaction temperature or time. |
Conclusion
The successful application of this compound in C-C bond formation hinges on a rational approach to reaction optimization. By selecting a modern palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand, an appropriate inorganic base, and a properly degassed solvent system, researchers can effectively overcome the steric and electronic challenges posed by this substrate. The protocols and guidelines presented herein provide a robust framework for developing efficient and high-yielding syntheses, enabling the creation of novel molecules for pharmaceutical and materials science applications.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-Up Synthesis of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
Introduction
4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a pivotal building block in contemporary drug discovery and development. Its unique trifluoromethoxy (-OCF3) group often imparts desirable properties to active pharmaceutical ingredients (APIs), such as enhanced metabolic stability and lipophilicity, which can improve pharmacokinetic profiles. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. As drug candidates progress from discovery to clinical trials, the demand for this intermediate increases significantly, necessitating a robust and scalable synthetic process. This guide provides an in-depth analysis of the key considerations and a detailed protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Tale of Two Pathways
The synthesis of arylboronic acids on a large scale typically follows one of two primary routes: a Grignard-based approach or a palladium-catalyzed Miyaura borylation. While both are viable, the choice of strategy is often dictated by factors such as cost, safety, and the specific functionalities of the starting materials. For the synthesis of this compound, a common and effective method involves a lithium-halogen exchange followed by borylation. This approach offers a regioselective introduction of the boronic acid moiety.
A crucial precursor for this synthesis is 4-Bromo-2-(trifluoromethoxy)aniline. This starting material is valuable in the synthesis of various pharmaceuticals and agrochemicals due to its unique trifluoromethoxy group, which enhances reactivity and solubility.[1] The presence of both a bromine atom and a trifluoromethoxy group on the aniline core allows for a wide array of cross-coupling reactions.[2]
Pathway 1: Lithiation-Borylation of a Dibromo-Precursor
A frequently employed laboratory method for analogous compounds involves the lithiation of a dibromo-precursor.[3] This would entail the synthesis of 1,4-dibromo-2-(trifluoromethoxy)benzene, followed by a selective lithium-halogen exchange and subsequent quenching with a borate ester. While effective on a small scale, the use of pyrophoric organolithium reagents like n-butyllithium (n-BuLi) on a large scale presents significant safety and handling challenges.[4][5][6]
Pathway 2: Diazotization and Sandmeyer-type Borylation of an Aniline Precursor
An alternative and often more scalable approach commences with 4-Bromo-2-(trifluoromethoxy)aniline. This pathway involves the diazotization of the aniline followed by a Sandmeyer-type reaction to introduce the boronic acid functionality. While the Sandmeyer reaction itself requires careful control, especially on a larger scale, it can offer advantages in terms of starting material availability and avoidance of deeply cryogenic conditions often required for organolithium chemistry.[7][8]
Given the scale-up considerations, this guide will focus on a modified approach that leverages a more readily available starting material and a transition-metal-catalyzed borylation, which has shown promise for large-scale production.[9][10]
Scale-Up Synthesis Protocol: Miyaura Borylation Approach
This protocol outlines a scalable synthesis of this compound from 1-bromo-4-iodo-2-(trifluoromethoxy)benzene. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a selective Miyaura borylation at the more reactive iodo-position.[11]
Step 1: Synthesis of the Starting Material: 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene
The synthesis of the starting material can be achieved from 4-bromo-2-(trifluoromethoxy)aniline via a Sandmeyer reaction.
Reaction Scheme:
Step 2: Miyaura Borylation
Reaction Scheme:
Detailed Experimental Protocol (Laboratory Scale: 10-50 g)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 50g scale) | Moles | Equivalents |
| 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | 366.90[12] | 50.0 g | 0.136 | 1.0 |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 41.5 g | 0.163 | 1.2 |
| Potassium Acetate (KOAc) | 98.14 | 40.1 g | 0.408 | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 816.64 | 2.22 g | 0.00272 | 0.02 |
| 1,4-Dioxane | - | 500 mL | - | - |
| Toluene | - | 250 mL | - | - |
| 2 M Hydrochloric Acid | - | As needed | - | - |
| n-Heptane | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1-bromo-4-iodo-2-(trifluoromethoxy)benzene (50.0 g, 0.136 mol), bis(pinacolato)diboron (41.5 g, 0.163 mol), and potassium acetate (40.1 g, 0.408 mol).
-
Solvent Addition and Inerting: Add 1,4-dioxane (500 mL) to the reactor. Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. This is critical as oxygen can negatively impact the catalyst and the reaction.[13]
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (2.22 g, 0.00272 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-85 °C with efficient stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove insoluble salts and wash the filter cake with a small amount of dioxane.
-
Solvent Swap and Hydrolysis: Concentrate the filtrate under reduced pressure to remove the dioxane. Add toluene (250 mL) and 2 M hydrochloric acid (250 mL) to the residue. Stir the mixture vigorously at 40-50 °C for 1-2 hours to effect hydrolysis of the pinacol ester.
-
Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 100 mL). Combine the organic layers and wash with brine (150 mL).
-
Crystallization: Concentrate the organic layer under reduced pressure. Add n-heptane to the residue to induce crystallization. Cool the mixture in an ice bath to maximize product precipitation.
-
Drying: Collect the solid product by filtration, wash with cold n-heptane, and dry under vacuum at 40-50 °C to a constant weight.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Key Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to a pilot plant or manufacturing facility is not a linear process. Several critical parameters must be carefully evaluated and optimized to ensure a safe, efficient, and reproducible process. The deteriorating ratio of surface area to volume on scale-up has significant implications for heat removal from exothermic reactions.[14]
Reaction Kinetics and Thermochemistry
-
Exothermicity: The Miyaura borylation is generally exothermic. On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient.[14] A runaway reaction is a significant risk. It is crucial to perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data will inform the design of the cooling system and the safe addition rates of reagents.
-
Addition Control: For highly exothermic reactions, controlling the addition of a key reagent is a common strategy to manage the heat evolution. In this case, if the exotherm is significant, a portion of the base or even the catalyst could be added in a controlled manner.
Mixing and Mass Transfer
-
Agitation: Inefficient mixing can lead to localized "hot spots" and concentration gradients, which can result in the formation of impurities and reduced yields. The choice of impeller type, agitation speed, and baffle design are critical for ensuring homogeneity in large reactors.
-
Heterogeneous Mixture: The reaction mixture contains solids (potassium acetate). Proper agitation is necessary to keep these solids suspended and ensure their effective participation in the reaction.
Solvent Selection and Work-up
-
Solvent Properties: While dioxane is a common solvent for this reaction, its high freezing point and potential for peroxide formation are concerns on a larger scale. Alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated as greener and safer alternatives.
-
Phase Splits: The efficiency of the liquid-liquid extraction during work-up can be different on a larger scale. The formation of emulsions can be a significant issue. The choice of solvents and the design of the work-up procedure should aim to minimize emulsion formation.
-
Crystallization: The crystallization process is critical for obtaining a product with the desired purity and physical properties. Seeding strategies, cooling profiles, and anti-solvent addition rates need to be carefully controlled to ensure consistent crystal size and morphology, which can impact filtration and drying times.
Impurity Profile and Purification
-
Byproducts: Common impurities in Miyaura borylations include homo-coupled products and debrominated species.[9] The levels of these impurities should be carefully monitored and controlled.
-
Palladium Removal: Residual palladium in the final product is a major concern for pharmaceutical applications. The work-up and purification steps must be designed to effectively remove palladium to acceptable levels (typically <10 ppm). This may involve treatment with activated carbon or a palladium scavenger.
-
Boronic Acid Stability: Phenylboronic acids can be prone to dehydration to form cyclic boroxines, especially upon prolonged heating or under acidic conditions. The isolation and drying conditions should be optimized to minimize the formation of these impurities. Some peptide boronic acids are known to be unstable, making them challenging synthetic targets.[15]
Visualizing Scale-Up Challenges and Mitigations
Caption: Key challenges in scaling up the synthesis and corresponding mitigation strategies.
Safety Considerations
-
Pyrophoric Reagents: While this protocol avoids the use of organolithium reagents, any synthesis involving such materials requires strict adherence to safety protocols for handling pyrophoric substances.[4][5]
-
Exothermic Reactions: As discussed, the potential for a thermal runaway is a major hazard. A thorough process safety assessment, including reaction calorimetry and fault tree analysis, is essential before scaling up. For Grignard reactions, which are notoriously exothermic, it is critical to understand the process to avoid hazardous incidents.[16][17]
-
Palladium Catalysts: Palladium catalysts can be pyrophoric, especially when finely divided and exposed to air. Care should be taken during handling and filtration.
-
Solvent Hazards: The flammability and potential for peroxide formation of solvents like dioxane and THF must be managed through proper grounding, inerting, and storage procedures.
Conclusion
The scale-up synthesis of this compound is a challenging but achievable endeavor. A thorough understanding of the reaction mechanism, potential side reactions, and the physical principles of scaling up chemical processes is paramount. The Miyaura borylation approach presented here offers a robust and scalable route. By carefully considering the key parameters of reaction kinetics, mass transfer, purification, and safety, researchers and drug development professionals can successfully transition this vital intermediate from the laboratory to large-scale production, thereby enabling the advancement of new and innovative medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | C7H3BrF3IO | CID 71651536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. acs.org [acs.org]
The Pyrazole Core: A Versatile Scaffold in the Synthesis of Agrochemicals and Functional Materials
Abstract
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in modern chemistry.[1][2] Its unique electronic properties, structural stability, and multiple points for functionalization have made it a cornerstone in the development of a vast array of commercial products. This technical guide explores the divergent yet interconnected roles of pyrazole derivatives in two major industrial sectors: agriculture and functional materials. We will delve into the fundamental synthesis strategies, provide detailed, field-proven protocols for key intermediates, and explain the underlying chemical principles that dictate their final application, whether it be protecting crops or enabling next-generation electronics.
Introduction: The Strategic Importance of the Pyrazole Heterocycle
Pyrazole derivatives are integral to numerous commercial agrochemicals, including fungicides, insecticides, and herbicides.[3][4][5] The pyrazole amide structure, for instance, is a critical pharmacophore in many pesticides, offering high efficacy and, in some cases, novel modes of action to combat resistance.[3][6][7] Simultaneously, the photophysical properties and structural rigidity of the pyrazole core have made it an attractive building block for functional materials such as corrosion inhibitors and organic light-emitting diodes (OLEDs).[8][9][10][11]
The journey from simple precursors to these high-value products begins with fundamental organic reactions. Understanding the mechanisms and optimizing the conditions of these reactions is paramount for efficient and scalable synthesis. This guide will focus on the classic and most versatile method for pyrazole ring formation: the Knorr pyrazole synthesis.[12][13]
Core Synthesis Pathway: The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic catalysis.[1][5][12][13] This reaction is a robust and straightforward method for accessing a wide range of polysubstituted pyrazoles.[1][5]
The mechanism involves an initial acid-catalyzed attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. This is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[12][13]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
A critical aspect of the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, two different regioisomers can potentially form.[1][5] The reaction conditions, including pH and the nature of the substituents on both the dicarbonyl and the hydrazine, can be tuned to favor the formation of the desired isomer.
Application in Agrochemical Synthesis: Pyrazole Carboxamides
Pyrazole carboxamides are a prominent class of fungicides and insecticides.[3][7] Their mode of action often involves the inhibition of crucial enzymes in pests or fungi, such as succinate dehydrogenase (SDHI). The synthesis of these complex molecules typically begins with the creation of a functionalized pyrazole carboxylic acid intermediate.
Protocol 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate
This protocol details a "one-pot" Knorr synthesis followed by an esterification, a common route to produce a key intermediate for many agrochemicals.[14]
Materials:
-
Ethyl 2-(ethoxymethylene)acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(ethoxymethylene)acetoacetate (0.1 mol) in 100 mL of ethanol.
-
Hydrazine Addition: To the stirred solution, add phenylhydrazine (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Cyclization: Add 5 mL of glacial acetic acid to the mixture to catalyze the cyclization.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in ethyl acetate (150 mL) and washed successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Causality Note: The acid wash removes any unreacted phenylhydrazine, while the bicarbonate wash removes the acetic acid catalyst.
-
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by recrystallization from an ethanol/water mixture to yield the title compound as a white solid. Purity should be confirmed by ¹H-NMR and melting point analysis.
This pyrazole ester intermediate can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a specific amine to produce the final active pyrazole amide fungicide or insecticide.[15][16]
| Fungus Species | EC₅₀ (µg/mL) of a Pyrazole Amide Derivative | EC₅₀ (µg/mL) of Pyraclostrobin (Commercial Standard) |
| Gaeumannomyces graminis | 100% inhibition at 16.7 µg/mL | 100% inhibition at 16.7 µg/mL |
| Valsa mali | 2.182 | - |
| Botrytis cinerea | 2.432 | - |
| Table 1: Comparison of antifungal activity of a synthesized pyrazole derivative containing a 1,2,3,4-tetrahydroquinoline moiety against the commercial fungicide pyraclostrobin.[14][16][17] |
Application in Functional Material Synthesis: Pyrazole-Based Corrosion Inhibitors
The same pyrazole core, when functionalized differently, can exhibit properties ideal for material science applications. The nitrogen atoms in the pyrazole ring, along with other heteroatoms in substituents (e.g., O, S, N), can act as effective adsorption centers on metal surfaces.[8][18] This property makes pyrazole derivatives excellent corrosion inhibitors, particularly for steel in acidic environments.[8][9][18][19]
The mechanism of inhibition involves the adsorption of the pyrazole molecule onto the metal surface, forming a protective barrier that limits the access of corrosive species.[8][18] This adsorption can be physical (physisorption) or chemical (chemisorption), with chemisorption, involving the sharing of electrons between the inhibitor and the metal, typically providing more robust protection.[18]
Caption: Mechanism of corrosion inhibition by pyrazole derivatives.
Protocol 2: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the weight loss method, a fundamental technique to quantify the performance of a potential corrosion inhibitor.
Materials:
-
Mild steel coupons of known dimensions
-
1M H₂SO₄ solution (corrosive medium)
-
Synthesized pyrazole inhibitor (e.g., 3-methyl-1H-pyrazol-5-amine, MPA)
-
Acetone, distilled water
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry. Accurately weigh each coupon (W₁).
-
Inhibitor Solutions: Prepare solutions of 1M H₂SO₄ containing various concentrations of the pyrazole inhibitor (e.g., 0.2, 0.4, 0.6, 0.8 g/L).[8] A blank solution (1M H₂SO₄ without inhibitor) is also prepared.
-
Immersion Test: Immerse one prepared coupon into each test solution for a fixed period (e.g., 6 hours) at a constant temperature (e.g., 303 K).
-
Post-Immersion Cleaning: After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, clean with acetone, dry, and re-weigh (W₂).
-
Calculations:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
| Inhibitor Concentration (g/L) | Inhibition Efficiency (IE%) of MPA | Inhibition Efficiency (IE%) of MPO |
| 0.2 | 78.52 | 70.15 |
| 0.4 | 84.61 | 76.32 |
| 0.6 | 89.12 | 82.47 |
| 0.8 | 92.28 | 88.14 |
| Table 2: Corrosion inhibition efficiency of two pyrazole derivatives, 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO), on mild steel in 1 M H₂SO₄.[8] |
The data clearly shows that inhibition efficiency increases with inhibitor concentration.[8] MPA demonstrates superior performance to MPO, which can be attributed to the presence of the -NH₂ group, providing an additional site for strong adsorption to the metal surface compared to the C=O group in MPO.[8]
Conclusion
The pyrazole scaffold demonstrates remarkable versatility, serving as a foundational element in both the life-sustaining field of agrochemicals and the technology-driven world of functional materials. The classic Knorr synthesis provides a reliable and adaptable route to the core ring structure, which can then be strategically functionalized to achieve vastly different ends. For researchers and drug development professionals, a deep understanding of these synthetic pathways and the structure-activity relationships is crucial for designing next-generation molecules with enhanced efficacy, improved safety profiles, and novel functionalities. The protocols and data presented herein serve as a practical guide for the synthesis and evaluation of these important chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. royal-chem.com [royal-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Pyrazole Derivatives as Corrosion Inhibitor for C- Steel in Hydrochloric Acid Medium | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists using 4-Bromo-2-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a sterically hindered and electronically deactivated substrate, this boronic acid can present unique challenges. This resource, compiled by Senior Application Scientists, offers expert insights and practical solutions to help you achieve higher yields and cleaner reaction profiles.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific experimental failures in a question-and-answer format, providing detailed causal explanations and actionable protocols to overcome common hurdles.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or has failed completely. What are the primary factors I should investigate?
A1: Achieving a successful Suzuki coupling with this particular boronic acid requires careful attention to several critical parameters. The trifluoromethoxy group at the ortho position introduces significant steric hindrance and is strongly electron-withdrawing, which can impede key steps in the catalytic cycle. Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Inactivity: The catalyst system is the heart of the reaction.[1][2]
- Palladium Source: Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, has not degraded.[2] Older catalysts can lose activity. Consider using a freshly opened bottle or a more active precatalyst, such as a Buchwald-type G3 or G4 palladacycle, which are designed for challenging substrates.[2][3]
- Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this sterically demanding and electron-deficient substrate.[4] The trifluoromethoxy group hinders the approach to the palladium center. Switching to bulky, electron-rich phosphine ligands is crucial. These ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species.[2][4][5] Excellent choices include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other hindered biaryl phosphines.[2][5]
- Palladium-to-Ligand Ratio: The correct stoichiometry is vital. For monodentate ligands like SPhos or XPhos, a Pd:ligand ratio of 1:2 to 1:4 is commonly used to ensure the palladium center remains coordinated and active.[2]
2. Ineffective Base and Transmetalation Issues: The base is not just a proton scavenger; it is essential for activating the boronic acid for the transmetalation step.[6][7][8]
- Base Strength and Solubility: The base must be strong enough to form the boronate anion [R-B(OH)₃]⁻, which is more nucleophilic and reactive towards the palladium complex.[7] For this electron-deficient boronic acid, a stronger base is often necessary.[3] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices due to their strength and solubility in common solvent systems.[2][3]
- Anhydrous Conditions: Ensure the base is anhydrous, as water content can promote side reactions.[4]
3. Suboptimal Reaction Conditions:
- Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that solvents are properly degassed.[1][4]
- Temperature: Higher reaction temperatures can often overcome the activation energy barrier for sterically hindered substrates.[3][9] If your reaction is sluggish at a lower temperature (e.g., 60 °C), consider increasing it to 80-100 °C.[4]
- Solvent Choice: The solvent must solubilize all reagents effectively. Common choices include ethereal solvents like 1,4-dioxane or THF, often with a small amount of water to aid in dissolving the inorganic base.[1][2] Anhydrous polar aprotic solvents like DMF can also be effective.[10]
Q2: I've confirmed my starting materials are being consumed, but my product yield is still low. What are the likely side reactions, and how can I suppress them?
A2: When starting materials are consumed without efficient product formation, competitive side reactions are the primary culprits. For this compound, the main side reactions to consider are protodeborylation and homocoupling.
1. Protodeborylation: This is a major pathway for yield loss, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[11][12] Electron-deficient boronic acids are particularly susceptible to this process, which is often promoted by base and residual water.[1][13]
- Mitigation Strategies:
- Use Anhydrous Conditions: Meticulously dry all reagents and solvents, and maintain a strict inert atmosphere.[4]
- Choice of Base: While a strong base is needed, an excessively strong base or high concentrations of water can accelerate protodeborylation.[11] Using K₃PO₄ is often a good compromise.
- Boronic Ester Protection: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester.[4][11][12] These esters are more resistant to protodeborylation and slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing side reactions.[11]
2. Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[4][12] It becomes competitive when the desired cross-coupling is slow, which can be the case with hindered substrates.[4]
- Mitigation Strategies:
- Ensure an Oxygen-Free Environment: Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate homocoupling.[12] Thoroughly degassing solvents is critical.
- Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.[2]
- Optimize Ligand: Bulky, electron-rich ligands can sterically disfavor the formation of the homocoupled product and accelerate the desired cross-coupling pathway.[2]
Frequently Asked Questions (FAQs)
Q3: Why is this compound considered a "challenging" substrate?
A3: This substrate combines two challenging features:
-
Steric Hindrance: The trifluoromethoxy (-OCF₃) group at the ortho position to the boronic acid creates significant steric bulk. This physically obstructs the approach of the bulky palladium catalyst to the boron center, slowing down the crucial transmetalation step of the catalytic cycle.[4]
-
Electronic Deactivation: The -OCF₃ group is strongly electron-withdrawing. This reduces the nucleophilicity of the ipso-carbon attached to the boron atom, making the transfer of this aryl group to the palladium center (transmetalation) more difficult.[3][13]
Q4: What is the optimal catalyst loading for this type of reaction?
A4: For challenging couplings, a slightly higher catalyst loading may be necessary. A good starting point is 1-2 mol%. If the reaction is still slow or incomplete, you can incrementally increase the loading to 3-5 mol%.[2] However, simply increasing the catalyst is not always the best solution and can lead to more side products and purification challenges.[14] Optimizing the ligand, base, and temperature should be the primary focus.
Q5: Can I use aryl chlorides as coupling partners with this boronic acid?
A5: Yes, but it is significantly more challenging. The oxidative addition of palladium to an aryl chloride is much slower than with an aryl bromide or iodide due to the strength of the C-Cl bond.[1][15][16] To achieve this coupling, you will need a highly active catalyst system, typically involving a state-of-the-art Buchwald ligand (like XPhos or SPhos) and a G3 or G4 precatalyst, often at elevated temperatures.[2][5]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting low yields.
Recommended Protocols
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G4 (1-2 mol%) | Highly active for sterically hindered and electron-deficient substrates.[2][3] |
| Ligand | XPhos or SPhos (use precatalyst) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[2][5] |
| Base | K₃PO₄ (2.0–3.0 equiv), finely powdered | Strong, moderately soluble base effectively promotes transmetalation without excessive side reactions.[2][3] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene | Dioxane solubilizes organic components well; a small amount of water aids in dissolving the base.[3][4] |
| Temperature | 80–100 °C | Overcomes the higher activation energy associated with hindered substrates.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst and ligand oxidation.[1][3] |
Optimized Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes by alternating between vacuum and inert gas backfill (at least three cycles).[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). If the aryl halide is a liquid, add it via syringe at this stage.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, ~0.1 M concentration) via syringe.[3] Ensure solvents have been degassed by sparging with argon for 20-30 minutes prior to use.[4]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[17]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[3][4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges with 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Bromo-2-(trifluoromethoxy)phenylboronic acid and encountering challenges related to its inherently low reactivity. We will explore the underlying scientific principles governing this substrate's behavior and provide actionable troubleshooting strategies and optimized protocols to ensure your success.
Understanding the Core Challenge: Why is This Substrate Difficult?
This compound presents a dual challenge in palladium-catalyzed cross-coupling reactions, stemming from a combination of electronic and steric effects.
-
Electronic Deactivation: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This effect reduces the electron density on the boronic acid's aryl ring, making it a poorer nucleophile.[1][2] In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting.[3] Electron-withdrawing groups on the boronic acid disfavor this step, slowing the overall reaction rate.[3]
-
Steric Hindrance: The placement of the bulky -OCF₃ group at the ortho position relative to the boronic acid creates significant steric congestion.[3][4] This physically obstructs the approach of the palladium complex to the boron center, further inhibiting the critical transmetalation step.[3] The combination of these two factors makes this substrate significantly less reactive than simpler arylboronic acids.
Below is a diagram illustrating the key bottleneck in the catalytic cycle when using this substrate.
Caption: The Suzuki-Miyaura cycle highlighting the challenging transmetalation step.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all. I'm using Pd(PPh₃)₄ and K₂CO₃. What's wrong?
A1: This is a very common issue. The combination of Pd(PPh₃)₄ and a moderate base like K₂CO₃ is often insufficient for such a sterically hindered and electronically deactivated substrate.[3][5] Triphenylphosphine (PPh₃) is not an ideal ligand for this type of coupling because it is not electron-rich enough to activate the palladium catalyst for the challenging transmetalation step.[5] You need to move to a more robust catalytic system. See the Troubleshooting Guide for "Low to No Conversion" below for specific recommendations.
Q2: I see some product formation, but the main side product appears to be the debrominated starting material from my coupling partner and homocoupling of the boronic acid. Why?
A2: This suggests your catalytic cycle is struggling. Homocoupling (Ar-B(OH)₂ reacting with itself) is a known side reaction, especially with Pd(II) precursors which require an initial reduction step.[5] More importantly, if the cross-coupling is slow, competing side reactions like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) can become significant.[6] This is particularly prevalent with electron-deficient arylboronic acids under basic conditions.[6] The solution is to accelerate the desired cross-coupling rate with a more active catalyst system so it outcompetes these side pathways.
Q3: Should I use the boronic acid or a boronate ester (e.g., pinacol ester)?
A3: For this specific substrate, the free boronic acid is generally preferred. Boronic acids are often more reactive than their corresponding boronate esters in the transmetalation step.[7] While boronate esters offer greater stability and are useful for purification, the priority here is to overcome the inherent low reactivity. Using a stronger base like KF can also be particularly effective with the free boronic acid.[5][8]
Q4: Can I just increase the temperature and reaction time?
A4: While modest increases in temperature can be beneficial, excessively high temperatures (>120 °C) for prolonged periods can lead to catalyst decomposition and an increase in side products, including protodeboronation. A better strategy is to first optimize the catalyst, ligand, and base at a moderate temperature (e.g., 80-100 °C) before resorting to extreme heat.
Troubleshooting Guides
Issue 1: Low to No Product Conversion
This is the most common failure mode and is almost always related to an insufficiently active catalyst system.
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting low-yield reactions.
Recommended Catalyst & Ligand Systems
For sterically and electronically challenging substrates, highly active catalyst systems are required. These typically involve bulky, electron-rich phosphine ligands that stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination.[9]
| Catalyst/Ligand System | Palladium Source | Ligand | Key Advantages & Considerations |
| Buchwald Ligands | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | Industry standard for challenging couplings. Highly active, promotes fast reaction rates, and often works at lower catalyst loadings. Use a Pd:Ligand ratio of 1:2.2.[5] |
| Bulky Trialkylphosphines | Pd₂(dba)₃ | P(tBu)₃ or PCy₃ | Very electron-rich and effective. Can be sensitive to air. Using the air-stable HBF₄ salt (e.g., P(tBu)₃·HBF₄) is a practical alternative.[5][7] |
| Pre-catalysts | XPhos Pd G3, SPhos Pd G3 | (Ligand is integrated) | Excellent for reproducibility. These are air-stable complexes that form the active Pd(0) species in situ with high efficiency, minimizing side reactions. Highly recommended. |
Issue 2: Significant Protodeboronation
If you observe your boronic acid being converted back to 4-bromo-2-(trifluoromethoxy)benzene, you are facing a protodeboronation issue. This is often exacerbated by water and strong bases.
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure your solvent is rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Switch to Fluoride-based Bases: Potassium fluoride (KF) or cesium fluoride (CsF) are often excellent choices. They are strong enough to activate the boronic acid but are less prone to promoting protodeboronation compared to hydroxide or some carbonate bases.[5][8]
-
Use a Boron Reagent Alternative: If the problem persists, consider converting the boronic acid to a more stable potassium trifluoroborate salt (Ar-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.[10] These are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[6][10]
Optimized Experimental Protocols
Protocol 1: General Screening Protocol for Challenging Couplings
This protocol uses a robust Buchwald-type ligand system and is an excellent starting point for optimization.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane or Toluene
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl halide, this compound, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos, add a small amount of the reaction solvent to form a slurry, and stir for 5 minutes. This pre-forms the catalyst.
-
Add the catalyst slurry to the Schlenk flask containing the reagents.
-
Add the remaining volume of degassed solvent via syringe.
-
Seal the flask and place it in a pre-heated oil bath at 100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction should typically reach completion within 4-12 hours.
Protocol 2: High-Performance Protocol Using a Pre-catalyst
This protocol utilizes a modern pre-catalyst for maximum efficiency and reproducibility.
Materials:
-
This compound (1.5 equiv.)
-
Aryl Halide (1.0 equiv.)
-
XPhos Pd G3 (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous, degassed CPME (cyclopentyl methyl ether) or t-BuOH
Procedure:
-
To a glovebox or under a robust inert atmosphere, add the aryl halide, this compound, XPhos Pd G3 pre-catalyst, and Cs₂CO₃ to a reaction vial.
-
Add the degassed solvent.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 90-110 °C.
-
Stir vigorously for 2-8 hours.
-
Cool the reaction to room temperature before workup.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Reactions with 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for troubleshooting and minimizing side reactions when using 4-Bromo-2-(trifluoromethoxy)phenylboronic acid in your synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to achieve high-yield, clean, and reproducible results.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. However, its structure presents specific challenges in cross-coupling reactions. The electron-withdrawing nature of both the bromo and trifluoromethoxy substituents, combined with the steric hindrance from the ortho-trifluoromethoxy group, makes this boronic acid particularly susceptible to undesired side reactions. This guide will address the primary challenges of protodeboronation and homocoupling, providing you with actionable strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yields and Unidentified Byproducts
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields of the desired product, and I'm observing significant amounts of 1-bromo-3-(trifluoromethoxy)benzene. What is happening and how can I prevent it?
A1: The formation of 1-bromo-3-(trifluoromethoxy)benzene is a classic indicator of protodeboronation , a major side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient arylboronic acids like yours, especially under basic conditions.[1] The trifluoromethoxy group, being strongly electron-withdrawing, increases the propensity for this undesired reaction.
Core Causality: The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species, which then reacts with a proton source (often water) to cleave the C-B bond.
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Base Selection | The strength and nature of the base are critical. Strong bases can accelerate protodeboronation. | Use milder bases such as K₃PO₄, Cs₂CO₃, or KF. Avoid strong bases like NaOH or KOH, especially in the presence of water.[2][3] |
| Anhydrous Conditions | Water is a primary proton source for protodeboronation. | Use anhydrous solvents and reagents. Consider using a non-aqueous base like potassium trimethylsilanolate (TMSOK) in conjunction with an additive like trimethyl borate.[4] |
| Reaction Temperature and Time | Prolonged exposure to high temperatures can increase the rate of protodeboronation. | Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times. |
| Catalyst System | A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction. | Employ a high-activity catalyst system. Buchwald-type ligands like XPhos and SPhos are often effective for sterically hindered and electron-deficient substrates.[5] The use of a pre-catalyst like an XPhos-palladacycle can ensure the rapid generation of the active catalytic species.[6] |
Issue 2: Formation of Symmetrical Biaryl Byproduct
Q2: I am observing the formation of 4,4'-Dibromo-2,2'-bis(trifluoromethoxy)-1,1'-biphenyl in my reaction mixture. What is this byproduct and how can I eliminate it?
A2: This symmetrical biaryl is the result of homocoupling , a side reaction where two molecules of the boronic acid couple with each other. This is often mediated by the palladium catalyst, especially in the presence of oxygen.
Core Causality: Homocoupling can occur through several mechanisms. One common pathway involves the oxidation of the active Pd(0) catalyst to Pd(II) by oxygen. This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.
Strategies to Minimize Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Oxygen is a key culprit in one of the primary mechanisms of homocoupling. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(0) Pre-catalysts | Pd(II) pre-catalysts need to be reduced in situ to the active Pd(0) species. This reduction can sometimes be accompanied by homocoupling of the boronic acid. | Use a Pd(0) pre-catalyst such as Pd₂(dba)₃ or a palladacycle that readily generates Pd(0) to minimize the presence of Pd(II) species that can promote homocoupling. |
| Ligand Choice | Bulky, electron-donating ligands can stabilize the Pd(0) center and promote the desired cross-coupling pathway over homocoupling. | Utilize bulky monodentate biarylphosphine ligands like XPhos or SPhos. These ligands have been shown to be highly effective in suppressing homocoupling and promoting the desired cross-coupling, even with challenging substrates. |
Proactive Strategy: The Use of Boronate Esters
Q3: Are there any preventative measures I can take to avoid these side reactions from the outset?
A3: Absolutely. One of the most effective strategies to circumvent the instability of this compound is to use a more stable derivative, such as its pinacol ester .
Rationale: Boronic esters, like the pinacol ester, are generally more stable towards protodeboronation and homocoupling than the corresponding boronic acids.[7][8] The pinacol group protects the boronic acid functionality, and the boronic acid is slowly released in situ under the reaction conditions for the desired cross-coupling. This keeps the concentration of the potentially unstable free boronic acid low throughout the reaction, thus minimizing side reactions.
Practical Application: this compound pinacol ester is commercially available and can be used directly in Suzuki-Miyaura coupling reactions under similar conditions to the boronic acid.[7]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize both protodeboronation and homocoupling.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
XPhos Pd G2 (a palladacycle pre-catalyst, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, XPhos Pd G2, and potassium phosphate.
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using this compound pinacol ester
This is the recommended protocol for particularly sensitive substrates or when maximum yield and purity are critical.
Materials:
-
This compound pinacol ester (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the setup procedure as described in Protocol 1, substituting the boronic acid with its pinacol ester and using the specified catalyst and base.
-
The reaction can often be run at a slightly higher temperature (e.g., 90-110 °C) due to the increased stability of the boronate ester.
-
Workup and purification are analogous to Protocol 1.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Understanding the Key Side Reactions
Caption: Desired vs. undesired reaction pathways.
References
- 1. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
storage and handling guidelines for 4-Bromo-2-(trifluoromethoxy)phenylboronic acid to prevent degradation
Welcome to the technical support guide for 4-Bromo-2-(trifluoromethoxy)phenylboronic acid (Product No. CSL-35418). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this valuable reagent, thereby preventing its degradation and ensuring experimental success.
Introduction: The Challenge of Stability
This compound is a sophisticated building block in organic synthesis, prized for its utility in cross-coupling reactions. However, like many arylboronic acids, its stability can be compromised under suboptimal conditions. The presence of both a bromine atom and a trifluoromethoxy group—both strongly electron-withdrawing—significantly influences the reactivity and stability of the carbon-boron bond. This guide provides a comprehensive overview of the factors affecting its stability and offers practical solutions to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios encountered during the storage and handling of this compound.
Storage and Handling
Question 1: What are the ideal long-term storage conditions for this compound?
Answer: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] To further minimize degradation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen. This precaution is crucial to protect it from atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation pathways, respectively. The product should be kept in a dry, well-ventilated place away from incompatible substances.[2][3]
Question 2: I've noticed the powder in my bottle of this compound appears clumpy. Is it still usable?
Answer: Clumping is often an indication of moisture absorption. Phenylboronic acids are hygroscopic and can undergo dehydration to form a cyclic anhydride known as a boroxine. This process is typically reversible.[4] While the presence of boroxine does not necessarily mean the product is unusable (as it can hydrolyze back to the boronic acid in the presence of water), it does suggest that the material has been exposed to moisture. For sensitive applications, it is advisable to dry the material under vacuum before use. However, if the material has significantly changed color or shows other signs of degradation, its purity should be verified by analytical methods such as NMR or HPLC before proceeding with your experiment.
Question 3: Can I store this compound in a solution for convenience?
Answer: Storing arylboronic acids in solution for extended periods is generally not recommended due to the increased risk of degradation. The stability of this compound in solution is highly dependent on the solvent and the presence of trace amounts of water, acid, or base. If short-term storage in solution is necessary, use an anhydrous aprotic solvent such as dioxane or THF. It is crucial to prepare solutions fresh for the best results in your reactions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects against moisture and oxygen.[2] |
| Container | Tightly sealed, opaque | Prevents exposure to moisture and light. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | These can promote rapid degradation of the boronic acid moiety.[3] |
Understanding and Preventing Degradation
Question 4: What are the primary degradation pathways for this compound?
Answer: The two most significant degradation pathways for this compound are protodeboronation and oxidative degradation .
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[5] This reaction can be catalyzed by both acidic and basic conditions and is a common side reaction in cross-coupling reactions.[5][6] The presence of electron-withdrawing groups on the aryl ring, such as in this compound, can make the compound particularly susceptible to base-catalyzed protodeboronation.[7]
-
Oxidative Degradation: Arylboronic acids can be oxidized to the corresponding phenols.[8][9] This process can be initiated by reactive oxygen species and is a concern for long-term storage if the compound is not protected from air.[8][10]
Question 5: My cross-coupling reaction is giving a significant amount of 1-bromo-3-(trifluoromethoxy)benzene as a byproduct. What is causing this, and how can I prevent it?
Answer: The formation of 1-bromo-3-(trifluoromethoxy)benzene is a classic example of protodeboronation.[5] This side reaction is often promoted by the basic conditions and elevated temperatures commonly used in Suzuki-Miyaura cross-coupling reactions.[6]
Troubleshooting Protodeboronation:
-
Choice of Base: The strength and type of base can influence the rate of protodeboronation. Consider using a milder base or a carefully controlled stoichiometry. For electron-deficient arylboronic acids, strong bases can accelerate decomposition.[7]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of protodeboronation.
-
Water Content: While some water is often necessary for the Suzuki-Miyaura coupling mechanism, excessive water can facilitate protodeboronation. Ensure you are using an appropriate solvent system with controlled water content.
-
Protecting Groups: In some cases, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can enhance stability and reduce the rate of protodeboronation, though this is not always the case and is ester-dependent.
Question 6: How do the electron-withdrawing groups on this specific molecule affect its stability?
Answer: The trifluoromethoxy (-OCF3) and bromo (-Br) groups are both strongly electron-withdrawing. This electronic property has a dual effect on the stability of this compound:
-
Increased Susceptibility to Nucleophilic Attack: The electron-deficient nature of the aromatic ring makes the carbon atom attached to the boron more susceptible to nucleophilic attack, which can be a key step in certain protodeboronation mechanisms, particularly under basic conditions.[7]
-
Enhanced Oxidative Stability: Conversely, diminishing the electron density on the boron atom can increase the compound's resistance to oxidative degradation.[2][10] Therefore, while the electron-withdrawing groups may increase the risk of protodeboronation, they can confer greater stability against oxidation compared to electron-rich arylboronic acids.
Visualizing Degradation Pathways and Troubleshooting
To aid in understanding the processes affecting the stability of this compound, the following diagrams illustrate the key degradation pathways and a troubleshooting workflow.
Caption: Logical flow of storage conditions and their impact on degradation.
Caption: Troubleshooting workflow for identifying and addressing degradation.
Experimental Protocols
Protocol 1: Pre-Reaction Check for Degradation
This protocol provides a quick method to assess the integrity of your this compound before committing it to a large-scale reaction.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid into an NMR tube.
-
Solvation: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is anhydrous.
-
Analysis: Acquire a ¹H NMR and a ¹⁹F NMR spectrum.
-
Interpretation:
-
In the ¹H NMR, look for the absence of a sharp singlet corresponding to the aromatic proton that would replace the boronic acid group in the protodeboronated byproduct.
-
In the ¹⁹F NMR, the presence of a single, sharp signal corresponding to the -OCF₃ group is expected. The appearance of multiple signals in this region could indicate the presence of degradation products.
-
Compare the spectra to a reference spectrum of a pure sample if available.
-
Protocol 2: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol outlines best practices for setting up a Suzuki-Miyaura reaction to minimize the risk of protodeboronation.
-
Reagent Preparation:
-
Use a fresh, unopened bottle of this compound or one that has been properly stored under an inert atmosphere.
-
Degas all solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes.
-
Use a palladium catalyst and ligand that are known to be efficient at lower temperatures.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry under vacuum, then backfill with an inert gas.
-
Add the aryl halide, palladium catalyst, and ligand to the reaction flask.
-
In a separate flask, dissolve the this compound and the base in the degassed solvent system.
-
-
Execution:
-
Add the boronic acid/base solution to the reaction flask containing the catalyst system.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction to the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS.
-
Upon completion, quench the reaction promptly to avoid prolonged exposure to basic conditions at elevated temperatures.
-
By adhering to these guidelines, you can significantly enhance the stability of your this compound and achieve more reliable and reproducible experimental outcomes.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Protodeboronation with 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid: A Technical Support Guide
Welcome to the technical support center for a particularly challenging yet valuable reagent in modern synthetic chemistry: 4-Bromo-2-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the unintended cleavage of the C–B bond, a side reaction known as protodeboronation. Here, we will delve into the underlying causes of this issue and provide actionable troubleshooting strategies and optimized protocols to ensure the success of your coupling reactions.
Understanding the Challenge: The Electronic Nature of this compound
The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on its electronic properties.[1] In the case of this compound, we are dealing with a highly electron-deficient aromatic system. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, and the bromine atom also contributes to this electron deficiency. This electronic characteristic makes the carbon atom attached to the boron more susceptible to protonolysis, the key step in protodeboronation.[2][3]
Protodeboronation is a known undesired side reaction in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[1] It leads to the formation of the corresponding protodeboronated arene (in this case, 1-bromo-3-(trifluoromethoxy)benzene), consuming your starting material and reducing the yield of your desired product.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating a significant amount of 1-bromo-3-(trifluoromethoxy)benzene. What is happening?
A1: This is a classic sign of protodeboronation. The electron-deficient nature of your boronic acid makes it particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura coupling.[4][5] Several factors can exacerbate this issue, including the choice of base, solvent, temperature, and even the palladium catalyst and ligands used.[6]
Q2: What is the proposed mechanism for protodeboronation, and how do the substituents on my boronic acid influence it?
A2: Protodeboronation can proceed through several pathways, often dependent on the pH of the reaction medium.[1][5] Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[4] For highly electron-deficient arylboronic acids, it is believed that the reaction can proceed through the formation of a transient aryl anion after the cleavage of the C-B bond, which is then protonated by a proton source in the reaction mixture (like water).[4][5] The strong electron-withdrawing trifluoromethoxy group stabilizes this transient aryl anion, thus accelerating the rate of protodeboronation.
Q3: How does the choice of base affect the extent of protodeboronation?
A3: The base plays a critical role in both the desired Suzuki coupling and the undesired protodeboronation.[7] Stronger bases can increase the rate of formation of the reactive boronate species, which can lead to faster protodeboronation.[4] The choice of base can have a significant impact; for instance, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to minimize this side reaction.
Q4: Can the solvent system influence the rate of protodeboronation?
A4: Absolutely. The presence of a proton source, such as water, is necessary for protodeboronation.[6][8] While aqueous solvent mixtures are common in Suzuki couplings to dissolve the inorganic base, minimizing the amount of water or using anhydrous conditions with a soluble organic base can be an effective strategy. Solvents also influence the solubility of the reactants and the stability of intermediates. For instance, some studies suggest that solvents like tert-Butanol can be beneficial in minimizing protodeboronation under certain conditions.[9]
Q5: Are there any specific storage and handling recommendations for this compound to prevent degradation?
A5: Given its susceptibility to decomposition, it is crucial to store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and atmospheric oxygen. It is also advisable to use the reagent from a freshly opened container or to repurify it if it has been stored for an extended period.
Troubleshooting Workflow
When encountering issues with protodeboronation, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and address the root cause of the problem.
Caption: A systematic workflow for troubleshooting protodeboronation.
Mitigation Strategies and Experimental Protocols
Here are detailed strategies and protocols to minimize protodeboronation when using this compound.
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Base | Use weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. | Stronger bases accelerate the formation of the highly reactive boronate species, which is more prone to protodeboronation.[4][7] |
| Solvent | Minimize water content. Consider using anhydrous solvent systems with a soluble organic base or phase-transfer catalyst. Toluene, dioxane, or THF are good starting points. | Water acts as the proton source for the protodeboronation reaction.[8] |
| Temperature | Run the reaction at the lowest possible temperature that still allows for efficient coupling. | Higher temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.[6] |
| Catalyst System | Use a highly active palladium catalyst and ligand system that promotes rapid Suzuki coupling. | A faster rate of the desired coupling will outcompete the slower protodeboronation side reaction.[1] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Degas all solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.
-
-
Reaction Setup:
-
To a dried reaction flask, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., anhydrous dioxane) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the protodeboronated byproduct.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Use of Boronic Acid Derivatives
To circumvent the instability of the boronic acid, it can be converted to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt. These derivatives are generally more resistant to protodeboronation and can release the active boronic acid species slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][3]
Protocol 2: Preparation of the Pinacol Boronate Ester
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol boronate ester, which can often be used in the subsequent coupling reaction without further purification.
Analytical Monitoring of Protodeboronation
Careful monitoring of the reaction is crucial to understanding the extent of protodeboronation.
-
Thin-Layer Chromatography (TLC): The protodeboronated byproduct, 1-bromo-3-(trifluoromethoxy)benzene, will likely have a different Rf value than the starting boronic acid and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for quantifying the ratio of the desired product to the protodeboronated byproduct.
Mechanistic Insight into Protodeboronation
The following diagram illustrates the proposed base-mediated protodeboronation pathway for an electron-deficient arylboronic acid.
Caption: Proposed mechanism for base-mediated protodeboronation.
By understanding the factors that contribute to the protodeboronation of this compound and by implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent and Base Conditions for 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive, question-and-answer-style resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-(trifluoromethoxy)phenylboronic acid.
Introduction
This compound is a key building block in organic synthesis, particularly valued for its role in creating complex molecular architectures. The presence of an electron-withdrawing trifluoromethoxy group and a sterically demanding ortho-substituent introduces specific challenges in reaction optimization. This guide offers expert insights and practical solutions to common issues encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields. What are the primary reasons and how can I address them?
Low yields in Suzuki-Miyaura couplings with this substrate typically stem from steric hindrance, inappropriate solvent and base selection, or catalyst deactivation.[1]
-
Steric Hindrance: The bulky trifluoromethoxy (-OCF3) group at the ortho position can significantly slow down the transmetalation step in the catalytic cycle.[1][2] To counteract this, employing palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is recommended.[1] These ligands facilitate the formation of a more reactive, coordinatively unsaturated palladium(0) species.[1]
-
Suboptimal Solvent and Base Selection: The choice of base and solvent is critical and interdependent.[3] A base that is too weak may not facilitate transmetalation effectively, while an overly strong base can lead to the decomposition of the boronic acid.[1][4]
-
Troubleshooting Steps:
-
Base Screening: If you are using a mild base like potassium carbonate (K2CO3) with poor results, consider switching to a stronger base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
-
Solvent System Optimization: A mixture of an organic solvent and water is often beneficial.[5][6] Solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) in combination with water can improve the solubility of both the organic substrates and the inorganic base.[3][5] A common starting point is a 3:2 to 4:1 ratio of organic solvent to water.[3]
-
-
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation. To prevent this, ensure all reagents are pure and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Question 2: What is a reliable starting point for solvent and base conditions for coupling this compound with an aryl bromide?
While optimization is often necessary, the following conditions provide a robust starting point for a Suzuki-Miyaura coupling with this boronic acid.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh3)4 (2-5 mol%) | A common and effective catalyst for a range of Suzuki couplings.[7] |
| Base | K3PO4 (2.0 equivalents) | A moderately strong base that promotes the reaction without significant side reactions.[5] |
| Solvent System | Toluene/Water or Dioxane/Water (4:1 v/v) | A biphasic system that effectively dissolves both organic and inorganic components.[3][7] |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable time.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation.[3] |
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Question 3: I am observing significant protodeborylation. How can this side reaction be minimized?
Protodeborylation, the cleavage of the carbon-boron bond, is a common side reaction, especially with electron-deficient arylboronic acids or under harsh basic conditions.[8][9]
Strategies to Minimize Protodeborylation:
-
Base Selection: Use the mildest base that effectively promotes the desired reaction.[1] Potassium phosphate (K3PO4) or potassium fluoride (KF) are often good choices.[10] Avoid strong hydroxides like NaOH or KOH if possible.
-
Anhydrous Conditions: While some water is often necessary, excessive amounts can promote protodeborylation.[1] If feasible for your specific reaction, consider anhydrous conditions.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thus reducing the rate of protodeborylation.[1]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids.[11]
Caption: Competing reaction pathways for the boronic acid.
Question 4: What are the best practices for storing and handling this compound?
Proper storage and handling are essential to maintain the quality and reactivity of this reagent.
-
Storage: Store the boronic acid in a tightly sealed container in a cool, dry, and dark place.[12] For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Handling: Boronic acids can be sensitive to air and moisture.[12] Handle the material in a well-ventilated area, and minimize its exposure to the atmosphere.[12] Use in a glovebox or under a stream of inert gas is ideal. Always wear appropriate personal protective equipment, including gloves and safety glasses.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 4-Bromo-2-(trifluoromethoxy)phenylboronic acid. By understanding the underlying causes and implementing the targeted solutions presented here, you can enhance the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The challenges with this substrate arise from a combination of electronic and steric factors. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can influence the reactivity of the boronic acid.[1] While this can sometimes be beneficial, it can also alter the kinetics of the catalytic cycle, potentially leading to the accumulation of inactive catalyst species. Furthermore, the ortho-position of the -OCF3 group relative to the boronic acid can introduce steric hindrance, which may impede the crucial transmetalation step in reactions like the Suzuki-Miyaura coupling.
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: The primary indicators of catalyst deactivation include:
-
Low to no product yield: This is the most obvious sign that the catalyst is not performing optimally.
-
Stalled reaction: The reaction proceeds initially but stops before the starting materials are fully consumed.
-
Formation of byproducts: Significant formation of homocoupling products (from the boronic acid coupling with itself) or protodeboronation (replacement of the boronic acid group with a hydrogen) suggests issues with the catalytic cycle.[2][3]
-
Palladium black formation: The precipitation of black palladium metal is a clear indication of catalyst decomposition and aggregation.[4]
Q3: How does the trifluoromethoxy group specifically impact the palladium catalyst?
A3: The trifluoromethoxy group is known for its potent electron-withdrawing nature and high lipophilicity.[5][6][7] While not a direct catalyst poison in the way sulfur compounds are, its electronic influence can destabilize key intermediates in the catalytic cycle. For instance, it can affect the rate of oxidative addition and reductive elimination. The strong C-F bonds within the group make it highly stable, so degradation of the substituent itself is unlikely to be a primary cause of catalyst deactivation.[6]
Troubleshooting Guide: Catalyst Deactivation Pathways & Solutions
This section details common catalyst deactivation pathways and provides targeted troubleshooting strategies for reactions involving this compound.
Issue 1: Low or No Product Yield with Starting Material Recovery
This is often the first indication of a problematic reaction. The troubleshooting process should be systematic to identify the root cause.
Potential Cause A: Inactive Catalyst
The active form of the catalyst in many cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2][3]
-
Solution:
-
Use a fresh, high-quality precatalyst: Ensure your palladium source has not degraded. Air-stable precatalysts can be a more reliable option.[2]
-
Ensure proper reduction of Pd(II) to Pd(0): In some cases, the phosphine ligand or the boronic acid itself can act as the reductant.[3] However, incomplete reduction can lead to side reactions like homocoupling.[3] Consider using a well-defined Pd(0) source if in situ reduction is suspected to be inefficient.
-
Potential Cause B: Oxygen Contamination
Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[2][3]
-
Solution:
-
Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).
-
Maintain a strict inert atmosphere: Conduct the reaction in a Schlenk flask or a glovebox.[8]
-
Potential Cause C: Inefficient Transmetalation
Transmetalation is a critical step where the organic group is transferred from the boron to the palladium center.[9][10] The electron-withdrawing nature and steric bulk of the 2-(trifluoromethoxy)phenyl group can hinder this process.
-
Solution:
-
Optimize the base: The choice of base is crucial. It must be strong enough to activate the boronic acid but not so strong as to cause degradation.[2] For challenging substrates, consider a range of bases such as K₃PO₄, Cs₂CO₃, or KF.
-
Select an appropriate solvent system: A solvent system that can facilitate the interaction of both the organic and inorganic components is necessary. Biphasic systems like toluene/water or dioxane/water are often effective.[8]
-
Issue 2: Significant Formation of Homocoupling and Protodeboronation Byproducts
The presence of these byproducts points to specific disruptions in the catalytic cycle.
Potential Cause A: Protodeboronation
This side reaction, where the boronic acid group is replaced by a hydrogen, is often promoted by the presence of water and strong bases.[2] Electron-deficient arylboronic acids can be particularly susceptible to this.[11]
-
Solution:
Potential Cause B: Homocoupling
The coupling of two boronic acid molecules is often promoted by the presence of Pd(II) species and oxygen.[3]
-
Solution:
-
Ensure complete reduction of Pd(II) precatalyst: As mentioned earlier, inefficient reduction can leave residual Pd(II) that promotes homocoupling.
-
Rigorous deoxygenation: Minimize oxygen in the reaction mixture to suppress this side reaction.[4]
-
Issue 3: Formation of Palladium Black
The precipitation of palladium black is a visual confirmation of catalyst decomposition and aggregation into an inactive form.[4]
Potential Cause: Slow Catalysis Leading to Agglomeration
If any step in the catalytic cycle is significantly slower than the rate of catalyst aggregation, Pd(0) species can fall out of the solution.
-
Solution:
-
Optimize ligand choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and promote the desired catalytic cycle.[8]
-
Adjust reaction temperature: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition.[4] A careful optimization of the reaction temperature is necessary.
-
Consider a higher catalyst loading: While not ideal from an economic standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[4]
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimization.
-
Reaction Setup: In a Schlenk flask dried in an oven, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for catalyst deactivation.
Catalyst Deactivation Mechanisms
Caption: Catalyst deactivation pathways in cross-coupling.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for challenging substrates but increases cost and potential for side reactions. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand; excess ligand can stabilize the catalyst but may inhibit the reaction. |
| Base Equivalents | 2 - 3 equiv. | Sufficient base is required to facilitate transmetalation; excess can lead to side reactions like protodeboronation. |
| Reaction Temperature | 60 - 110 °C | Temperature needs to be high enough for reaction to proceed but not so high as to cause rapid catalyst decomposition. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase reaction rates but may also promote catalyst aggregation. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Byproducts in Cross-Coupling Reactions of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing 4-Bromo-2-(trifluoromethoxy)phenylboronic acid in synthetic applications. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you identify, understand, and minimize the formation of common byproducts during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to empower you with the scientific rationale behind experimental choices to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered in the laboratory in a direct question-and-answer format.
Q1: I'm observing a significant byproduct with a mass corresponding to the symmetrical dimer of my starting material. What is this, and why is it forming?
A1: This byproduct is the result of homocoupling , where two molecules of this compound react to form 2,2'-bis(trifluoromethoxy)-5,5'-dibromobiphenyl. This is one of the most common side reactions in Suzuki-Miyaura couplings.[1][2]
Causality and Mechanism: Homocoupling is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[1][3][4]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly promote homocoupling before the catalytic cycle for cross-coupling is fully established.[5] This process serves to reduce the Pd(II) to the active Pd(0) state but consumes your valuable starting material.[1][5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Proposed mechanism for boronic acid homocoupling.
Q2: My reaction analysis shows a significant peak for 1-bromo-3-(trifluoromethoxy)benzene. What is this side reaction, and how can I prevent it?
A2: This byproduct results from protodeboronation , a reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[6] This is a particularly common issue with electron-deficient boronic acids, and the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing.[7][8][9]
Causality and Mechanism: Protodeboronation can be promoted by several factors present in a typical Suzuki-Miyaura coupling:
-
Basic Conditions: While a base is essential for the transmetalation step of the desired reaction, it can also catalyze protodeboronation, especially at higher pH values.[10][11]
-
Aqueous Media: The presence of water or other protic sources (like alcohols) provides the proton that replaces the boronic acid moiety.[12]
-
Elevated Temperatures & Long Reaction Times: The rate of protodeboronation increases with temperature and prolonged exposure to reaction conditions, allowing this competing pathway to become more significant.[12]
-
Catalyst Influence: Recent studies have shown that bulky phosphine ligands on palladium(II) complexes can accelerate protodeboronation, creating a paradoxical scenario where ligands designed to improve coupling can sometimes promote this side reaction.[11]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Competing pathways in Suzuki-Miyaura coupling.
Q3: How do the specific structural features of this compound contribute to byproduct formation?
A3: The electronic and steric properties of this particular reagent create a unique reactivity profile that must be managed carefully.
-
Electronic Effects: The -OCF₃ group is strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid.[7][13] This heightened acidity can make the boronic acid more susceptible to base-catalyzed protodeboronation compared to electron-neutral or electron-rich analogs.[8][14]
-
Steric Effects: The ortho-position of the -OCF₃ group introduces steric hindrance around the boronic acid moiety.[13][15] This steric bulk can slow down the rate of transmetalation in the Suzuki-Miyaura cycle. If the rate of the desired coupling is impeded, the competing side reactions (protodeboronation and homocoupling) have a greater opportunity to occur.[16] For couplings involving other sterically hindered partners, this effect can be even more pronounced, often requiring specialized, bulky ligands (e.g., Buchwald ligands) to facilitate the reaction.[16][17]
Troubleshooting and Optimization Guide
This section provides actionable strategies and detailed protocols to mitigate the formation of the byproducts discussed above.
Data Summary: Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Common Cause(s) | Recommended Mitigation Strategy |
| Homocoupling Product | 2,2'-bis(trifluoromethoxy)-5,5'-dibromobiphenyl | Presence of O₂; Pd(II) precatalysts | Rigorously degas all solvents and reagents; use a Pd(0) source or add a reducing agent.[3][4] |
| Protodeboronation Product | 1-bromo-3-(trifluoromethoxy)benzene | High pH; excess water; high temp; slow transmetalation | Use milder base (K₃PO₄, K₂CO₃); minimize water; use anhydrous solvents; lower temperature; use efficient ligands.[12][18] |
| Dehalogenation Product (of coupling partner) | Ar-H (from Ar-X) | Hydride sources (e.g., from alkoxide bases); inefficient catalyst | Avoid strong alkoxide bases; use weaker inorganic bases like carbonates or phosphates.[19] |
Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts
This protocol is designed to suppress both homocoupling and protodeboronation when using this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (e.g., 4-iodoanisole) (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl halide, and finely ground K₃PO₄.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to rigorously exclude oxygen.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Follow with the addition of the XPhos Pd G2 precatalyst. The use of a pre-catalyst with a bulky, electron-rich ligand like XPhos facilitates the catalytic cycle, often outcompeting side reactions.[16]
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. Aim to stop the reaction as soon as the limiting reagent is consumed to avoid prolonged heating, which can promote protodeboronation.[12]
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analytical Workflow for Byproduct Identification
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Analytical workflow for byproduct identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Trifluoromethoxy)phenylboronic acid | 175676-65-0 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for monitoring Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-Bromo-2-(trifluoromethoxy)phenylboronic acid. The unique electronic properties of this reagent, stemming from the electron-withdrawing trifluoromethoxy group, can influence reaction kinetics and lead to specific side reactions, making robust monitoring techniques essential for success.[1][2]
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
This section is structured to provide rapid, actionable solutions to specific problems you may encounter.
Low to No Product Formation
Q1: My Suzuki coupling reaction with this compound shows low to no yield of the desired product. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic evaluation of several key parameters is crucial. For a challenging substrate like this compound, the following should be your initial checkpoints:
-
Catalyst Activity and Integrity: The heart of the Suzuki reaction is the palladium catalyst.[3] Ensure that your palladium source and associated phosphine ligands are active.[4] Pd(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[5] Air-sensitive catalysts or ligands that have been improperly stored can lead to reaction failure.[4] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen is detrimental to the catalytic cycle. It can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[6] It is imperative to use properly degassed solvents and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, and those with electron-withdrawing groups can be susceptible to protodeboronation, a significant side reaction.[7][8]
Q2: I've confirmed my catalyst is active and the reaction is under an inert atmosphere, but the yield is still poor. Could the this compound itself be the issue?
A2: Yes, the inherent properties of this compound can present challenges. The primary issue to consider is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[7] This side reaction is often promoted by the basic and sometimes aqueous conditions of the Suzuki coupling.[9]
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation.[10] However, strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[4]
-
Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[4] Employing anhydrous solvents and bases can mitigate this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[4] These reagents tend to release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[8]
Monitoring Reaction Progress
Q3: What are the most effective techniques for monitoring the progress of my Suzuki coupling reaction in real-time or near real-time?
A3: Accurate reaction monitoring is key to optimizing your coupling reaction. Several techniques can be employed, each with its own advantages:
-
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for qualitative reaction monitoring.[11] It allows you to visualize the consumption of starting materials and the formation of the product. For UV-active compounds, visualization is straightforward. Staining with potassium permanganate can also be used.[3]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful techniques for quantitative analysis of the reaction mixture.[12] They offer high resolution, sensitivity, and the ability to monitor the disappearance of reactants and the appearance of products and byproducts with high precision.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent tool for monitoring reaction progress and identifying byproducts.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for in-situ monitoring.[15] For substrates containing fluorine, such as this compound, ¹⁹F NMR can be a particularly powerful and clean way to monitor the reaction, as the fluorine signal of the starting material will be distinct from that of the product.[15]
Interpreting Monitoring Data
Q4: My TLC plate shows multiple spots, and my LC-MS data indicates the presence of several unexpected masses. What are the likely byproducts?
A4: Besides the desired cross-coupled product, several side products can form in a Suzuki-Miyaura reaction:
-
Protodeboronation Product: As discussed, this results from the replacement of the boronic acid group with a hydrogen atom.[7]
-
Homocoupling Product: The boronic acid can couple with itself to form a biaryl byproduct.[6] This is often competitive with the desired cross-coupling, especially if the main reaction is slow.
-
Products from Catalyst Decomposition: In some cases, catalyst decomposition can lead to the formation of palladium black and other inactive species.[16]
Workflow for Identifying Byproducts:
-
Analyze the Mass Spectra: Use the mass-to-charge ratio (m/z) from your LC-MS or GC-MS data to propose molecular formulas for the byproducts.
-
Consider Common Side Reactions: Compare the proposed formulas with the expected masses of the protodeboronation and homocoupling products.
-
Isolate and Characterize: If a significant byproduct is present, consider isolating it via preparative chromatography for full structural elucidation by NMR.
Experimental Protocols & Data Presentation
Protocol for Reaction Monitoring by HPLC
-
Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[12] This will stop the catalytic cycle.
-
Sample Preparation: The quenched sample may need to be filtered to remove any solids before injection into the HPLC system. Further dilution may be necessary to fall within the linear range of the detector.
-
HPLC Analysis: Use a suitable reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with a small amount of formic acid or ammonium acetate to improve peak shape).[17]
-
Data Analysis: Monitor the peak areas of the starting materials and the product over time to determine the reaction kinetics.
| Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
| Table 1: Representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC, showing the percentage conversion of the aryl halide and the formation of the biaryl product over time.[12] |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. Identification of economical cross-coupling catalysts by small scale reaction screening with gas chromatography-mass spectrometry [morressier.com]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. benchchem.com [benchchem.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Reactivity Guide: 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid vs. 4-Bromo-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of C-C bonds. The judicious selection of coupling partners is paramount, and ortho-substituted phenylboronic acids present a unique set of challenges and opportunities. Their steric and electronic profiles can profoundly influence reaction kinetics, yield, and even the feasibility of a desired transformation.
This guide provides an in-depth comparative analysis of two structurally related yet distinct building blocks: 4-Bromo-2-(trifluoromethoxy)phenylboronic acid and 4-Bromo-2-fluorophenylboronic acid . Both reagents are valuable for introducing a bromo-functionalized phenyl moiety that can be used for subsequent diversification. However, the choice between an ortho-fluoro (-F) and an ortho-trifluoromethoxy (-OCF3) substituent is not trivial. We will dissect the subtle interplay of their electronic and steric properties, supported by experimental data, to provide researchers with a predictive framework for their reactivity and guide rational substrate selection and reaction optimization.
Analysis of Physicochemical and Electronic Properties
The fundamental differences in reactivity between these two boronic acids are rooted in the intrinsic properties of the ortho-substituents. The trifluoromethoxy (-OCF3) group and the fluoro (-F) group exert distinct electronic and steric influences on the boronic acid moiety and the aromatic ring.
Electronic Effects: Inductive vs. Resonance
The electronic nature of a substituent dictates the Lewis acidity of the boronic acid and the susceptibility of the C-B bond to cleavage, including the undesirable side reaction of protodeboronation.[1][2] These effects can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent.[3][4]
-
Fluoro (-F) Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in resonance, leading to an electron-donating resonance effect (+R). In ortho- and para-positions, these effects partially counteract each other.[5]
-
Trifluoromethoxy (-OCF3) Group: This group is powerfully electron-withdrawing.[6] The three fluorine atoms inductively withdraw electron density from the oxygen, which in turn withdraws density from the aromatic ring. This significantly diminishes the oxygen's ability to donate its lone pairs via resonance (+R effect).[7] Consequently, the net effect of the -OCF3 group is strongly electron-withdrawing, more so than a simple fluorine atom.[7][8]
This difference in electronic character has a direct impact on the Lewis acidity of the boron center. The stronger electron-withdrawing nature of the -OCF3 group generally increases the Lewis acidity of the boronic acid compared to the -F substituted analogue, which can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[8]
Steric Hindrance
In ortho-substituted systems, steric bulk is a critical determinant of reactivity.[9] The substituent adjacent to the boronic acid can impede the approach of the bulky palladium catalyst complex, slowing down the crucial transmetalation step.
-
Fluoro (-F) Group: With a van der Waals radius of approximately 1.47 Å, the fluorine atom is relatively small and imparts minimal steric hindrance.[7]
-
Trifluoromethoxy (-OCF3) Group: The -OCF3 group is significantly larger than a fluorine atom. While not as bulky as a tert-butyl group, its steric demand is comparable to that of an ethyl group and can present a substantial steric barrier to the boronic acid functionality.[10]
This steric difference is arguably the most significant factor differentiating the reactivity of these two compounds in sterically sensitive reactions like Suzuki-Miyaura coupling.
Data Summary: Physicochemical and Electronic Properties
| Property | This compound | 4-Bromo-2-fluorophenylboronic Acid | Rationale for Difference |
| Molecular Formula | C7H5BBrF3O3[11] | C6H5BBrFO2 | Presence of CF3O- vs F- group. |
| Molecular Weight | 284.82 g/mol [11] | 218.82 g/mol | The -OCF3 group is heavier than -F. |
| Appearance | White to off-white solid | White to off-white solid[12] | Both are crystalline solids at room temperature. |
| Ortho Substituent | -OCF3 | -F | Core structural difference. |
| Electronic Effect | Strongly electron-withdrawing (-I >> +R)[6][8] | Moderately electron-withdrawing (-I > +R)[5] | The -OCF3 group's resonance donation is suppressed. |
| Hammett Constant (σp) | σp = +0.35 | σp = +0.06 | Quantifies the stronger electron-withdrawing nature of -OCF3. |
| Steric Hindrance | Significant | Minimal | The -OCF3 group is substantially larger than the -F atom.[10] |
Note: Hammett constants are typically measured for para-substituents but provide a reliable proxy for the electronic character of the groups.
Caption: Key factors influencing the reactivity of the two boronic acids.
Comparative Reactivity in Suzuki-Miyaura Coupling
The interplay of the electronic and steric factors described above leads to predictable, yet significant, differences in performance during a Suzuki-Miyaura coupling reaction.
Mechanistic Implications
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-substituents primarily impact the transmetalation step.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. It requires the formation of a boronate 'ate' complex via reaction with a base, which then coordinates to the palladium.
-
4-Bromo-2-fluorophenylboronic acid: Due to its minimal steric bulk, the palladium complex can approach the boron center relatively unhindered. The transmetalation step is generally efficient, provided an appropriate base is used to form the active boronate species.[13]
-
This compound: The bulky -OCF3 group creates significant steric congestion around the reaction center.[8] This sterically hindered environment can dramatically slow down the rate of transmetalation, often leading to lower reaction rates and requiring more forcing conditions (higher temperatures, longer reaction times) or specialized, sterically demanding phosphine ligands to achieve good conversion.[14]
-
The Challenge of Protodeboronation
Protodeboronation is a common and detrimental side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid starting material without forming the desired product.[1] This process is often accelerated under basic conditions and for electron-deficient arylboronic acids.[2]
-
Both molecules are susceptible to protodeboronation due to the electron-withdrawing nature of their substituents.
-
The highly electron-deficient ring of the -OCF3 variant may make it more prone to certain protodeboronation pathways, especially under harsh basic conditions or prolonged heating, which are often required to overcome its steric hindrance.[2] Careful selection of a non-nucleophilic base and minimizing reaction time are crucial.
Experimental Comparison and Protocol
While a direct, side-by-side published comparison of these two specific molecules is scarce, we can construct a representative experimental guide based on established protocols for sterically hindered and electron-deficient boronic acids.[15][16][17] The following data illustrates the expected performance differences.
Comparative Performance Data (Illustrative)
| Parameter | 4-Bromo-2-fluorophenylboronic acid | This compound | Justification |
| Coupling Partner | 4-Methylphenylboronic acid | 4-Methylphenylboronic acid | Standard, electron-neutral coupling partner. |
| Catalyst System | Pd(PPh3)4 (2 mol%) | SPhos Pd G3 (2 mol%) | The -OCF3 variant requires a more active, bulky ligand catalyst to overcome steric hindrance.[14] |
| Base | K2CO3 (2.0 eq) | K3PO4 (2.0 eq) | A stronger, non-nucleophilic base is often beneficial for the less reactive, sterically hindered substrate. |
| Solvent | Dioxane/H2O (4:1) | Dioxane/H2O (4:1) | Standard solvent system for Suzuki couplings. |
| Temperature | 90 °C | 110 °C | Higher temperature is needed to increase the rate of the sterically hindered reaction. |
| Reaction Time | 4-6 hours | 12-24 hours | Slower transmetalation for the -OCF3 variant necessitates longer reaction times. |
| Typical Yield | 85-95% | 60-75% | Lower yield is expected due to steric hindrance and potential for increased protodeboronation. |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for comparing the two reagents. Optimization of the catalyst, ligand, base, and temperature may be required for different coupling partners.
Caption: Standard workflow for a comparative Suzuki coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, combine the aryl bromide (1.0 equiv., e.g., the boronic acid itself if performing a self-coupling, or a different partner), the respective boronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and, if necessary, the phosphine ligand under an inert atmosphere (e.g., in a glovebox or under a flow of nitrogen). For 4-bromo-2-fluorophenylboronic acid , a standard catalyst like Pd(PPh3)4 may suffice. For This compound , a more active catalyst system, such as a Buchwald palladacycle precatalyst (e.g., SPhos Pd G3), is recommended.[14]
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to the target temperature (e.g., 90 °C for the -F variant, 110 °C for the -OCF3 variant) and stir vigorously for the required time.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Practical Recommendations
The choice between this compound and 4-bromo-2-fluorophenylboronic acid is a trade-off between reactivity and the desired physicochemical properties imparted by the substituent.
-
4-Bromo-2-fluorophenylboronic acid should be considered the more reactive and versatile of the two for general Suzuki-Miyaura couplings. Its minimal steric profile allows for faster reaction times, milder conditions, and often higher yields with a broader range of standard palladium catalysts.[12][18]
-
This compound is a more specialized reagent . Its use is warranted when the incorporation of the -OCF3 group is essential for the target molecule's properties, such as modulating lipophilicity, metabolic stability, or receptor binding affinity in drug candidates.[6][7] Researchers must be prepared for a more challenging reaction that requires careful optimization, including the use of highly active catalyst systems, stronger bases, and higher temperatures to overcome the significant steric barrier it presents.
For routine synthetic applications where the ortho-substituent's primary role is electronic modulation without a specific need for the trifluoromethoxy group, the fluoro-substituted analogue offers a more efficient and cost-effective pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. ikm.org.my [ikm.org.my]
- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 17. benchchem.com [benchchem.com]
- 18. chemimpex.com [chemimpex.com]
A Comparative Guide to Purity Assessment of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a key building block in modern medicinal chemistry, frequently employed in cross-coupling reactions to construct complex molecular architectures. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall success of a synthetic campaign.
This guide provides an in-depth comparison of analytical methods for the comprehensive purity assessment of this compound. We will delve into the nuances of each technique, explaining the rationale behind experimental choices and providing actionable protocols. Our focus is on creating a self-validating system of analysis, ensuring the generation of reliable and accurate data.
The Analytical Challenge: Understanding Boronic Acids
The analysis of arylboronic acids is not without its challenges. A primary consideration is the equilibrium between the boronic acid and its cyclic anhydride, the boroxine. This dehydration process can occur spontaneously, especially upon storage or heating, leading to complex analytical readouts if not properly addressed. Furthermore, the polar nature of the boronic acid functional group can lead to poor peak shape and retention in traditional reversed-phase chromatography. A robust analytical strategy must account for these inherent properties to provide a true and accurate assessment of purity.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. In this guide, we will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly with UV detection, is the industry standard for quantifying the purity of non-volatile organic compounds and detecting related substance impurities. For this compound, a reversed-phase method is most common.
Causality in Method Development: The primary challenge in RP-HPLC of boronic acids is their potential for on-column degradation and poor peak shape. To mitigate this, the choice of column and mobile phase is critical. A column with low silanol activity is recommended to minimize undesirable interactions. The mobile phase is often a buffered aqueous solution with an organic modifier like acetonitrile or methanol. A slightly acidic pH can help to suppress the ionization of the boronic acid, leading to better retention and peak shape.
dot
Caption: HPLC analytical workflow for purity assessment.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Derivatized Analyte
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis is not feasible. However, derivatization to a more volatile silyl ester allows for its analysis by GC-MS. This is particularly useful for identifying and quantifying volatile organic impurities that may not be detected by HPLC.
The "Why" of Derivatization: Derivatization chemically modifies a compound to make it suitable for a particular analytical technique. In this case, silylation replaces the acidic protons of the boronic acid group with trimethylsilyl (TMS) groups. This blocks the polar hydroxyl groups, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.
"Boronic_Acid" [label=<
This compound
];
"BSTFA" [label=<
BSTFA
];
"Derivatized_Product" [label=<
Volatile TMS Ester
];
"Boronic_Acid" -> "Derivatized_Product" [label="+ BSTFA\n(Heat)"]; }
Caption: Principle of quantitative NMR (qNMR) for purity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Internal Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into an NMR tube.
-
Accurately weigh a specific amount of this compound (e.g., 20 mg) into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities in this compound
Understanding the synthetic route is crucial for predicting potential impurities. A common synthesis involves the lithiation of 1-bromo-4-chloro-2-(trifluoromethoxy)benzene followed by quenching with a trialkyl borate. Potential impurities could include:
-
Starting materials: Unreacted 1-bromo-4-chloro-2-(trifluoromethoxy)benzene.
-
Homocoupling byproducts: Resulting from the coupling of two molecules of the lithiated intermediate.
-
Protodeborylation product: 4-Bromo-2-(trifluoromethoxy)benzene, formed by the quenching of the lithiated intermediate with a proton source.
-
Boroxine: The trimeric anhydride of the boronic acid.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Primary Use | Quantitative purity, detection of non-volatile impurities | Identification of volatile impurities, confirmation of identity | Absolute purity, structural confirmation, identification of impurities |
| Sensitivity | High (ppm levels) | Very high (ppb levels) | Moderate |
| Precision | High | High | High |
| Analysis Time | ~30 minutes per sample | ~30-45 minutes per sample (plus derivatization time) | ~15 minutes per sample |
| Sample Preparation | Simple dissolution | Derivatization required | Precise weighing required |
| Information Provided | Purity relative to other UV-active components | Molecular weight of volatile components | Absolute purity, structural information |
Conclusion: A Triad of Trustworthiness
For a robust and defensible assessment of the purity of this compound, a combination of HPLC-UV, GC-MS, and qNMR is recommended.
-
HPLC-UV serves as the primary tool for routine purity checks and quantification of non-volatile, UV-active impurities.
-
GC-MS , following derivatization, is essential for detecting and identifying volatile organic impurities that might be missed by HPLC.
-
qNMR provides an orthogonal, absolute measure of purity and confirms the structural integrity of the material, serving as a powerful tool for qualifying reference standards.
By employing this multi-faceted approach, researchers and drug development professionals can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
A Researcher's Guide to Alternatives for 4-Bromo-2-(trifluoromethoxy)phenylboronic acid in Organic Synthesis
Abstract
4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a valuable reagent in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethoxy (-OCF3) group offers unique electronic properties and metabolic stability, making it a desirable moiety in pharmaceutical and materials science applications. However, the need for alternative reagents may arise due to factors such as cost, availability, or the desire for different reactivity profiles. This guide provides a comprehensive comparison of viable alternatives, offering experimental data, detailed protocols, and a decision-making framework to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
Introduction: The Significance of the 4-Bromo-2-(trifluoromethoxy)phenyl Moiety
The 4-Bromo-2-(trifluoromethoxy)phenyl structural unit is a key building block in the synthesis of high-value organic molecules. The trifluoromethoxy group, often considered a "super-methoxy" group, is highly lipophilic and electron-withdrawing, which can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is one of the most powerful and widely used methods for carbon-carbon bond formation due to its mild reaction conditions and broad functional group tolerance.[2][3] In this context, this compound serves as a crucial partner, enabling the incorporation of the trifluoromethoxy-substituted phenyl ring into various molecular scaffolds.
The motivation for exploring alternatives stems from several practical considerations in a research and development setting:
-
Cost and Availability: The price and lead time for specialized reagents can impact project timelines and budgets.
-
Reactivity and Scope: Alternative reagents may offer different reactivity profiles, potentially leading to higher yields or compatibility with a broader range of substrates.
-
Stability: Boronic acids can be prone to decomposition, and more stable alternatives like potassium trifluoroborate salts can be advantageous.[4]
-
Downstream Functionalization: A different substitution pattern on the aromatic ring might be desirable for subsequent synthetic transformations.
This guide will delve into several classes of alternatives, providing a comparative analysis to aid in informed decision-making.
The Benchmark: this compound
Before exploring alternatives, it is essential to understand the benchmark reagent's properties and typical application in a Suzuki-Miyaura coupling.
| Property | Value |
| Molecular Formula | C7H5BBrF3O3 |
| Molecular Weight | 284.82 g/mol |
| Appearance | White to off-white solid |
| Key Applications | Suzuki-Miyaura coupling, synthesis of pharmaceuticals and agrochemicals. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H2O, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Alternative Reagents
This section details viable alternatives to this compound, categorized by their structural and functional differences.
Isomeric Boronic Acids
Positional isomers of the trifluoromethoxy and bromo substituents can offer different steric and electronic environments, influencing reaction outcomes.
-
2-Bromo-4-(trifluoromethoxy)phenylboronic acid: This isomer places the bulky bromine atom ortho to the boronic acid, which can influence the dihedral angle of the resulting biaryl product.[5]
-
3-Bromo-5-(trifluoromethoxy)phenylboronic acid: With both substituents in a meta position to the boronic acid, this isomer presents a different electronic and steric profile that can be beneficial in certain coupling reactions.[6]
Table 1: Comparison of Isomeric Phenylboronic Acids
| Reagent | Structure | Key Features & Considerations |
| This compound | OCF3 group ortho to the boronic acid can lead to intramolecular interactions.[7][8] | |
| 2-Bromo-4-(trifluoromethoxy)phenylboronic acid | Bromine atom ortho to the boronic acid may increase steric hindrance.[5] | |
| 3-Bromo-5-(trifluoromethoxy)phenylboronic acid | Less steric hindrance around the boronic acid moiety.[6] |
Potassium Trifluoroborate Salts
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent alternatives to boronic acids in Suzuki-Miyaura couplings.[4][9] They are often easier to handle and purify, and their enhanced stability can lead to more reproducible results.
-
Potassium (4-bromo-2-(trifluoromethoxy)phenyl)trifluoroborate: The direct trifluoroborate salt counterpart to the benchmark boronic acid.
Advantages of Potassium Trifluoroborate Salts:
-
Enhanced Stability: Less prone to protodeboronation compared to boronic acids.[4]
-
Ease of Handling: Typically free-flowing crystalline solids.
-
Versatility: Can be used in a wide range of cross-coupling reactions.[9]
Experimental Consideration: The activation of potassium trifluoroborates in the catalytic cycle differs slightly from that of boronic acids, often requiring specific conditions for optimal performance.
Boronic Esters
Boronic esters, such as pinacol esters, are another class of stable and easily handled alternatives. They are often used when the corresponding boronic acid is unstable or difficult to isolate.
-
2-(4-Bromo-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The pinacol ester of the benchmark boronic acid.
Advantages of Boronic Esters:
-
High Stability: Generally more stable than the corresponding boronic acids.
-
Purification: Can often be purified by chromatography or distillation.
-
Controlled Reactivity: Their reactivity can be modulated by the choice of the diol protecting group.
Alternative Cross-Coupling Strategies
For certain applications, it may be advantageous to consider alternative cross-coupling reactions that do not rely on organoboron reagents.
Table 2: Overview of Alternative Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Key Advantages |
| Negishi Coupling | Organozinc | High reactivity, good functional group tolerance.[10] |
| Stille Coupling | Organotin | Tolerant of a wide range of functional groups, but tin byproducts are toxic. |
| Hiyama Coupling | Organosilane | Low toxicity of reagents, fluoride activation is typically required.[10] |
These methods offer alternative pathways to the desired biaryl products and can be particularly useful when the synthesis or use of the corresponding boronic acid is problematic.
Workflow and Decision-Making Framework
Choosing the right reagent is a critical step in planning a successful synthesis. The following diagram outlines a logical workflow for selecting an appropriate alternative to this compound.
Caption: Decision workflow for selecting an alternative reagent.
Conclusion and Future Outlook
While this compound remains a highly effective reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Isomeric boronic acids, stable potassium trifluoroborate salts, and robust boronic esters all present viable options, each with its own set of advantages. Furthermore, alternative cross-coupling methodologies like the Negishi and Hiyama reactions provide additional tools for challenging synthetic targets.
The continued development of novel catalysts and reagents will undoubtedly expand the synthetic chemist's toolbox. As the demand for complex, functionalized molecules grows, particularly in the pharmaceutical industry, the ability to choose the most appropriate and efficient synthetic route will be paramount. This guide serves as a starting point for researchers to navigate the landscape of available reagents and make informed decisions to accelerate their research and development efforts.
References
- 1. 4-(Trifluoromethoxy)phenylboronic acid = 95 139301-27-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-4-(trifluoromethoxy)phenylboronic acid [sobekbio.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Computational Chemist's Guide to the Trifluoromethoxy Group: Unraveling its Complex Electronic Signature
Introduction: The Rise of a "Privileged" Substituent
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent, conferring a unique combination of properties that can dramatically enhance molecular performance.[1][2] Its integration into drug candidates and advanced materials is driven by its profound impact on lipophilicity, metabolic stability, and, most critically, its electronic character.[3][4][5]
This guide provides an in-depth, comparative analysis of the electronic effects of the trifluoromethoxy group, grounded in the powerful predictive capabilities of computational chemistry. We will dissect its properties against more common substituents, present a robust computational workflow for your own investigations, and explore the practical implications for researchers, scientists, and drug development professionals. Our goal is to move beyond mere description and explain the causality behind the -OCF3 group's unique behavior, empowering you to leverage its properties with precision.
The Electronic Dichotomy: Deconstructing Inductive and Resonance Effects
The electronic influence of the trifluoromethoxy group is a classic case of competing effects. Unlike simpler substituents, its net impact arises from a delicate and often non-intuitive balance between powerful induction and modulated resonance.[6][7]
-
Inductive Effect (-I): The primary electronic feature of the -OCF3 group is its exceptionally strong electron-withdrawing inductive effect. The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the oxygen and, subsequently, from the molecular scaffold to which it is attached.[8] This effect, transmitted through the sigma bond framework, is responsible for a significant reduction in electron density on adjacent atoms.
-
Resonance Effect (±R): The role of resonance is more complex. Like a methoxy (-OCH3) group, the oxygen atom in the -OCF3 group possesses lone pairs that can theoretically be donated into an adjacent π-system (a +R effect). However, the intense inductive pull of the CF3 moiety severely diminishes the oxygen's ability to donate these electrons.[9] Consequently, the electron-donating resonance effect is drastically attenuated compared to a methoxy group. This results in the -OCF3 group behaving as a net electron-withdrawing substituent, even at positions where resonance effects are dominant.
The following diagram illustrates this push-pull dynamic on an aromatic ring.
References
- 1. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.viu.ca [web.viu.ca]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid Derivatives
Introduction: The Strategic Value of Fluorinated Phenylboronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, phenylboronic acids represent a cornerstone class of compounds. Their utility is twofold: as versatile building blocks in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and as potent inhibitors of various enzymes, particularly serine proteases.[1][2] The boronic acid moiety, a mild Lewis acid, is capable of forming reversible covalent bonds with the hydroxyl groups of serine residues within enzyme active sites, leading to potent and often selective inhibition.[3]
The strategic functionalization of the phenyl ring is paramount for modulating a compound's pharmacokinetic profile and target affinity. The introduction of fluorine-containing substituents has become a key strategy to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[4] This guide focuses on the 4-Bromo-2-(trifluoromethoxy)phenylboronic acid scaffold, a highly functionalized starting material that offers a unique combination of features for systematic drug design and structure-activity relationship (SAR) exploration.
We will dissect the roles of its three key functional groups:
-
The Boronic Acid [-B(OH)₂]: The pharmacophoric element responsible for interacting with the target enzyme.
-
The 4-Bromo Group (-Br): A versatile synthetic handle for introducing molecular diversity via cross-coupling chemistry.
-
The 2-(Trifluoromethoxy) Group (-OCF₃): A powerful modulator of steric and electronic properties, enhancing metabolic stability and lipophilicity.[4][5]
This guide provides an in-depth analysis of the SAR of derivatives based on this scaffold, comparing them to relevant alternatives and providing the experimental framework necessary for their synthesis and evaluation.
The Core Scaffold: this compound
The strategic arrangement of substituents on the core scaffold provides a robust starting point for library synthesis. The ortho -OCF₃ group exerts a significant electronic and steric influence. Electronically, it is strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid, potentially enhancing its covalent interaction with target nucleophiles. Sterically, its presence can force a specific torsional angle of the boronic acid group relative to the phenyl ring, which may confer selectivity for a particular enzyme's active site topology.[6][7] The bromine at the para position is synthetically poised for modification, allowing for the systematic exploration of the binding pocket.
Caption: Key modification points on the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The logical exploration of SAR for this scaffold primarily involves derivatization at the 4-position, leveraging the bromo group as a versatile anchor point.
Derivatization at the 4-Position via Suzuki-Miyaura Coupling
The replacement of the bromine atom with various aryl and heteroaryl moieties is the most direct path to exploring the SAR. This modification probes the region of the target's binding site extending from the core phenyl ring.
-
Introduction of Substituted Phenyl Rings: Coupling with other substituted phenylboronic acids allows for fine-tuning of steric and electronic properties.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): May enhance pi-stacking interactions by increasing the electron density of the appended ring.
-
Electron-Withdrawing Groups (e.g., -CF₃, -CN, -NO₂): Can introduce specific polar interactions and alter the overall electrostatic profile of the inhibitor. The -CF₃ group, in particular, is known to improve metabolic stability and binding affinity.[1]
-
Hydrogen-Bonding Groups (e.g., -OH, -NH₂): Can form specific hydrogen bonds with residues in the binding pocket, significantly increasing potency and selectivity.
-
-
Introduction of Heteroaromatic Rings: Replacing the bromo group with heterocycles (e.g., pyridine, pyrimidine, thiophene) introduces hydrogen bond acceptors/donors and can improve solubility and other pharmacokinetic properties. The position of the heteroatom is critical; for example, a pyridine nitrogen can act as a hydrogen bond acceptor, dramatically improving affinity if a corresponding donor is present in the target.
The Role of the 2-(Trifluoromethoxy) Group
While not typically modified during initial library synthesis, the -OCF₃ group is critical to the scaffold's performance. Compared to a simpler -F or -H at this position, the -OCF₃ group:
-
Enhances Lipophilicity: This can improve membrane permeability and cell-based activity.[4]
-
Increases Metabolic Stability: The C-F bonds are exceptionally strong, making the group resistant to metabolic degradation by cytochrome P450 enzymes.[4]
-
Provides Steric Hindrance: The bulk of the group ortho to the boronic acid restricts its rotation. This conformational constraint can reduce the entropic penalty of binding and increase selectivity for targets that can accommodate this specific conformation. A study on (trifluoromethoxy)phenylboronic acid isomers highlighted that the ortho isomer can form an intramolecular hydrogen bond, influencing its structural properties.[6]
Comparative Performance Analysis
To understand the value of the this compound scaffold, it must be compared with alternative building blocks.
| Feature | This compound | 4-Bromo-2-fluorophenylboronic Acid | 4-(Trifluoromethyl)phenylboronic Acid |
| Lipophilicity (cLogP) | High | Moderate | Moderate-High |
| Metabolic Stability | Excellent (due to -OCF₃) | Good (due to -F) | Excellent (due to -CF₃) |
| Lewis Acidity of Boron | High (enhanced by ortho -OCF₃) | Moderate (enhanced by ortho -F) | Moderate (no ortho substituent effect) |
| Synthetic Handle | Excellent (4-Bromo) | Excellent (4-Bromo) | None (Requires different starting material) |
| Steric Influence | Significant ortho bulk | Minor ortho bulk | No ortho bulk |
| Key Advantage | Combines high lipophilicity, metabolic stability, and a pre-activated boronic acid with a prime synthetic handle for SAR studies. | A less lipophilic alternative, useful if high lipophilicity is a liability (e.g., off-target effects). | Lacks the ortho-directing group and the synthetic handle at position 4, making it less suitable for systematic SAR exploration from a single precursor. |
This table presents a qualitative comparison based on established physicochemical principles of the respective functional groups.
Experimental Protocols
Trustworthy and reproducible experimental design is the foundation of any SAR study. The following protocols provide a self-validating framework for the synthesis and evaluation of derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl derivative from the core scaffold.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial, add this compound pinacol ester (1.0 eq), the desired arylboronic acid (1.2 eq), Palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Evacuate and backfill the vial with argon three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a final concentration of ~0.1 M with respect to the starting material.
-
Reaction Execution: Seal the vial and place it in a preheated heating block at 90 °C. Stir the reaction for 12-18 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material. This validates that the reaction has gone to completion before proceeding.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Product Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: General Enzyme Inhibition Assay (Serine Protease)
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of the synthesized derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Prepare serial dilutions in assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl) to create a concentration gradient. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the target serine protease and a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) to their final working concentrations in assay buffer.
-
Assay Execution: In a 96-well microplate, add a fixed volume of the enzyme solution to wells containing the serially diluted test compounds. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time.
-
Data Analysis (Self-Validation):
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to a vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The quality of the curve fit (R² value) serves as a validation of the data's reliability.
-
Conclusion and Future Perspectives
The this compound scaffold is a powerful platform for the rational design of enzyme inhibitors. Its inherent physicochemical properties, conferred by the trifluoromethoxy group, provide a metabolically robust and lipophilic core. The strategically placed bromine atom serves as an ideal launching point for extensive SAR exploration through well-established cross-coupling chemistry. By systematically modifying the 4-position with a diverse array of chemical moieties, researchers can effectively probe the binding pockets of target enzymes, leading to the identification of potent and selective inhibitors. The experimental protocols detailed herein provide a validated roadmap for the synthesis and biological evaluation of novel derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid [myskinrecipes.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Cross-Coupling-Performance-of-4-Bromo-2-(trifluoromethoxy)phenylboronic-Acid
A-Senior-Application-Scientist's-Field-Guide-to-Optimizing-Biaryl-Synthesis
In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored functionalities is perpetual. Arylboronic acids are indispensable reagents in this endeavor, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of C-C bonds. Among the vast array of available boronic acids, 4-Bromo-2-(trifluoromethoxy)phenylboronic acid stands out as a uniquely functionalized building block. This guide provides a comprehensive, data-driven comparison of its performance in cross-coupling reactions against viable alternatives, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic strategies.
The-Strategic-Advantage-of-the-Trifluoromethoxy-Group
The trifluoromethoxy (-OCF3) group is a powerful modulator of physicochemical properties in drug discovery.[1] Its strong electron-withdrawing nature, a consequence of the highly electronegative fluorine atoms, significantly impacts the electronic environment of the aromatic ring.[1] This electronic perturbation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The presence of the bromine atom on the same ring provides a reactive handle for facile introduction into complex molecules via cross-coupling, making this compound a highly sought-after reagent.
Comparative-Cross-Coupling-Performance:-A-Data-Driven-Analysis
To objectively assess the utility of this compound, its performance in a standardized Suzuki-Miyaura coupling reaction was compared against other structurally related arylboronic acids. The rationale behind this comparison is to elucidate the electronic and steric effects of the substituents on reaction efficiency.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Arylboronic Acid | Key Substituents | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | -Br, -OCF3 | Pd(PPh3)4 (3 mol%) | K2CO3 | Toluene/H2O | 12 | 88 (Predicted) |
| 4-Bromophenylboronic acid | -Br | Pd-poly(AA) hybrid (0.045 mol% Pd) | K3PO4 | Toluene/H2O | 10 | 62[2] |
| 4-(Trifluoromethoxy)phenylboronic acid | -OCF3 | Not Specified | Not Specified | Not Specified | - | High[3] |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | -CF3, -CF3 | Not Specified | Not Specified | Not Specified | - | High[4] |
| 4-Bromo-3-(trifluoromethyl)aniline | -Br, -CF3, -NH2 | Not Specified | Not Specified | Not Specified | - | High[2] |
Note: The yield for this compound is a predicted value based on the expected high reactivity due to the electron-withdrawing -OCF3 group, drawing parallels from the high yields observed with other fluorinated analogs.
The electron-withdrawing nature of the trifluoromethoxy group is anticipated to accelerate the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle, leading to potentially higher yields compared to less activated or sterically hindered boronic acids.[2]
Experimental-Protocols:-A-Validated-Approach-to-Biaryl-Synthesis
The following protocols provide a robust starting point for researchers employing this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions. These have been synthesized from established literature procedures and may require optimization for specific substrates.[5][6][7][8]
General-Protocol-for-Suzuki-Miyaura-Coupling
This procedure outlines the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 eq.)
-
Arylboronic Acid (e.g., this compound) (1.2 eq.)
-
Solvent (e.g., Toluene/Water, 4:1)[7]
-
Round-bottomed flask or pressure tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a pressure tube or round-bottomed flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[7][8]
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).[5]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[5][7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic-Considerations:-The-Catalytic-Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.[5]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, and the desired biaryl product is eliminated, regenerating the active Pd(0) catalyst.
Alternative-Reagents-and-Considerations
While this compound offers distinct advantages, alternative reagents may be suitable depending on the specific synthetic goals.
-
Other Halogenated Arylboronic Acids: For applications where the trifluoromethoxy group is not required, simpler halogenated phenylboronic acids can be more cost-effective.
-
Potassium Aryltrifluoroborates: These reagents can offer enhanced stability and, in some cases, different reactivity profiles compared to the corresponding boronic acids.[9]
-
Organotrifluoroborates: These have been used as protected boronic acid equivalents in certain contexts.[9]
The choice of reagent should always be guided by a careful consideration of the desired final product, cost, and the compatibility of the reaction conditions with other functional groups present in the molecule.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex biaryl scaffolds. Its unique electronic properties, conferred by the trifluoromethoxy group, can lead to enhanced reactivity and provide access to novel chemical space. By understanding the comparative performance data and employing the robust experimental protocols outlined in this guide, researchers can effectively leverage this powerful building block to accelerate their drug discovery and materials science programs.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(Trifluoromethoxy)phenylboronic acid = 95 139301-27-2 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 9. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Reactions: The Case of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Introduction: Beyond Yields – Why Reaction Kinetics Matter
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application is ubiquitous in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While achieving a high yield is often the primary goal, a deeper understanding of the reaction's dynamics—its kinetics—is paramount for process optimization, scalability, and safety.[4][5][6] Kinetic studies allow us to dissect the reaction mechanism, identify the rate-determining step, and quantify the influence of each component, transforming a synthetic procedure from a recipe into a predictable, controllable process.
This guide focuses on the kinetic analysis of Suzuki reactions involving a particularly challenging and synthetically valuable substrate: 4-Bromo-2-(trifluoromethoxy)phenylboronic acid . The trifluoromethoxy (-OCF3) group imparts unique properties to molecules, such as increased lipophilicity and metabolic stability, making it a desirable moiety in drug discovery.[7] However, its strong electron-withdrawing nature and steric bulk, especially from the ortho position, can significantly influence the reactivity of the boronic acid and the overall kinetics of the coupling reaction.[7][8][9]
Through this guide, we will explore the methodologies for conducting a robust kinetic study, present a detailed experimental protocol, and compare the kinetic profile of this compound with structurally related analogues to elucidate the profound impact of substrate electronics and sterics.
Pillar 1: Designing a Robust Kinetic Study
The primary objective of a kinetic study is to derive a rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate. This requires accurate, time-resolved concentration data for all relevant species. The integration of in situ analytical methods with automated sampling is the gold standard for acquiring high-density, reliable kinetic profiles, minimizing the intervention and potential errors associated with traditional offline analysis.[4][10][11]
Comparison of Monitoring Techniques
| Technique | Principle & Workflow | Advantages | Disadvantages |
| Offline HPLC/GC | Aliquots are periodically withdrawn from the reaction, quenched to halt the reaction, and then analyzed by chromatography. | Utilizes standard laboratory equipment; provides excellent separation of components. | Can be inaccurate for fast reactions; quenching may be incomplete or cause side reactions; labor-intensive.[10][12] |
| In Situ FTIR | An infrared probe is immersed directly into the reaction mixture, continuously collecting spectra. Changes in vibrational bands corresponding to reactants and products are tracked over time. | Non-invasive; provides real-time data; excellent for monitoring functional group changes (e.g., C-Br bond consumption).[10] | Complex spectra can have overlapping peaks; requires careful calibration to convert absorbance to concentration. |
| In Situ Raman | Similar to FTIR, a probe is immersed in the reactor. It is particularly sensitive to non-polar bonds and often provides complementary information to FTIR with less interference from polar solvents like water. | Excellent for monitoring reactions in aqueous media; sharp, well-resolved peaks reduce spectral overlap.[13][14] | Can be affected by fluorescence from the reaction mixture; may require higher catalyst concentrations for detectable signal. |
| In Situ NMR | A flow-NMR setup or a specialized NMR tube allows for the continuous acquisition of NMR spectra of the reaction mixture. | Provides detailed structural information, enabling the identification of intermediates and byproducts.[15] | Lower sensitivity compared to other techniques; requires specialized and expensive equipment; challenges with sample heating and mixing. |
For the study of Suzuki reactions, in situ FTIR or Raman spectroscopy often provides the best balance of practicality, information density, and real-time monitoring capabilities.
Workflow for In Situ Kinetic Analysis
The following diagram illustrates a generalized workflow for conducting a kinetic study using in situ spectroscopy.
Caption: Workflow for a typical kinetic study using in situ monitoring.
Pillar 2: A Validated Protocol for Kinetic Investigation
This section provides a detailed, self-validating protocol for investigating the kinetics of the Suzuki-Miyaura coupling between 4-bromoanisole and our target substrate, this compound. The choice of a well-behaved coupling partner like 4-bromoanisole allows us to isolate and study the kinetic contribution of the boronic acid.
Experimental Protocol
Objective: To determine the reaction order with respect to the boronic acid and obtain the observed rate constant (k_obs).
Materials:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acid: this compound
-
Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium Phosphate (K₃PO₄), aqueous solution (e.g., 2M)
-
Solvent: Toluene
-
Internal Standard: 1,3,5-Trimethoxybenzene (for offline validation)
Equipment:
-
100 mL jacketed glass reactor with overhead stirrer and temperature control unit.
-
In situ FTIR spectrometer with a DiComp (diamond) probe.
-
Nitrogen or Argon line for inerting.
-
Syringe pump for controlled additions.
Procedure:
-
Reactor Setup: Assemble the reactor system under a positive pressure of nitrogen. Ensure the system is dry and oxygen-free.
-
Reagent Charging: To the reactor, add 4-bromoanisole (1.0 eq), SPhos (0.02 eq), and Toluene. Begin stirring to ensure a homogenous solution.
-
Inerting & Equilibration: Bubble nitrogen through the solution for 20 minutes. Heat the reactor to the desired temperature (e.g., 80 °C) and allow it to equilibrate.
-
Background Spectrum: Insert the in situ FTIR probe and collect a background spectrum of the starting mixture.
-
Reaction Initiation: At time t=0, add the aqueous K₃PO₄ solution, followed immediately by a solution of this compound (variable eq, e.g., 1.2 eq) and Pd(OAc)₂ (0.01 eq) in a small amount of toluene. Begin data collection immediately, acquiring a full spectrum every 30 seconds.
-
Monitoring: Continue monitoring until the reaction reaches completion (typically >95% conversion), as indicated by the stabilization of the reactant/product spectroscopic peaks.
-
Validation (Self-Validation System): Throughout the reaction, take 3-4 timed aliquots. Immediately quench each aliquot in a vial containing a known concentration of the internal standard dissolved in a suitable solvent (e.g., acetonitrile) and analyze by HPLC. The concentration profiles from in situ FTIR and offline HPLC should correlate, validating the accuracy of the real-time data.
-
Data Processing: Identify a unique, non-overlapping infrared peak for the reactant (e.g., C-Br stretch of 4-bromoanisole) and the product. Use univariate analysis to plot the peak height/area versus time. Convert this to a concentration vs. time profile using a calibration curve or by normalizing to the initial concentration.
-
Kinetic Analysis: To determine the reaction order with respect to the boronic acid, repeat the experiment at least three times, varying only the initial concentration of the boronic acid (e.g., 1.0 eq, 1.5 eq, 2.0 eq) while keeping all other concentrations constant. Plot the natural log of the initial rate (ln(rate)) versus the natural log of the initial boronic acid concentration (ln([BA])). The slope of this line will be the reaction order.
Pillar 3: Comparative Analysis – The Impact of Substitution
To understand the unique kinetic profile of this compound, we compare its performance against several analogues. The following table presents hypothetical but mechanistically reasoned data from kinetic experiments performed under identical conditions.
Comparative Kinetic Data
| Boronic Acid Substrate | Substituent(s) | Key Properties | Initial Rate (M/s) x 10⁻⁵ | k_obs (s⁻¹) x 10⁻⁴ | Reaction Order [BA] |
| 4-Bromophenylboronic acid | None (Reference) | Baseline steric/electronic profile | 8.5 | 7.1 | ~1.0 |
| 4-Bromo-2-methoxyphenylboronic acid | ortho-OCH₃ | Electron-donating (resonance), Steric bulk | 5.2 | 4.3 | ~1.0 |
| 4-Bromo-2-(trifluoromethyl)phenylboronic acid | ortho-CF₃ | Strongly electron-withdrawing, Steric bulk | 3.8 | 3.2 | ~1.0 |
| This compound | ortho-OCF₃ | Strongly electron-withdrawing, Steric bulk | 4.5 | 3.8 | ~1.0 |
Discussion of Kinetic Trends
-
ortho-Methoxy (Electron-Donating): The methoxy group is electron-donating through resonance, which generally increases the electron density on the boron-bearing carbon. This can slow down the transmetalation step, which is often favored by more electrophilic boron species. The observed decrease in the initial rate compared to the unsubstituted reference supports this hypothesis.
-
ortho-Trifluoromethyl (Strongly Electron-Withdrawing): The -CF₃ group is a powerful electron-withdrawing group. While this increases the Lewis acidity of the boronic acid, potentially accelerating the formation of the boronate complex with the base, the severe steric hindrance from the ortho-CF₃ group can significantly impede its approach to the palladium center during transmetalation, leading to the slowest observed rate.[9]
-
ortho-Trifluoromethoxy (Target Substrate): The -OCF₃ group is also strongly electron-withdrawing due to the inductive effect of the fluorine atoms, which is slightly tempered by the resonance donation from the oxygen atom.[8] Its kinetic profile is slightly faster than the -CF₃ analogue. This can be rationalized by the slightly smaller steric footprint of -OCF₃ compared to -CF₃ and the different balance of inductive and resonance effects influencing the transmetalation step. The acidity of the ortho-trifluoromethoxy isomer is notably weaker than its meta and para counterparts and even weaker than unsubstituted phenylboronic acid, which can also affect the initial activation by the base.[8]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the kinetics requires a clear picture of the mechanistic steps involved. The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide demonstrates that a kinetic investigation of the Suzuki-Miyaura reaction, particularly with electronically and sterically complex substrates like this compound, provides invaluable insights that transcend simple yield optimization. By employing robust in situ monitoring techniques and a comparative approach, we can directly probe the electronic and steric effects of substituents on the reaction rate. Our analysis reveals that the strong electron-withdrawing nature and steric presence of the ortho-trifluoromethoxy group result in a distinct kinetic profile compared to other substituted boronic acids. This fundamental understanding is critical for researchers in the pharmaceutical and fine chemical industries, enabling them to develop more efficient, robust, and scalable synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. vapourtec.com [vapourtec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-Bromo-2-(trifluoromethoxy)phenylboronic acid. However, the integrity of our work and the safety of our laboratories hinge upon the meticulous management of the entire chemical lifecycle, culminating in proper disposal. This guide provides a procedural framework grounded in scientific principles to ensure this compound is handled safely from the bench to its final disposition. The causality is simple: a thorough understanding of a chemical's properties and hazards is the only way to develop a disposal plan that is both safe and compliant.
Hazard Identification and Risk Assessment
This compound is an organoboron compound. The boronic acid group imparts weak Lewis acidity, while the halogenated aromatic ring contributes to its reactivity and potential toxicity.[1] Its proper handling and disposal are dictated by its specific chemical hazards.
A Safety Data Sheet (SDS) is the primary source of information. For this compound, the key hazard classifications mandate specific precautions.
Table 1: Properties and Hazards of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₅BBrF₃O₃ | [2] |
| CAS Number | 1048990-22-2 | [2] |
| Appearance | Solid (Typical for arylboronic acids) | N/A |
| Signal Word | Warning | [2] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
Expert Analysis of Hazards:
-
Irritation: The H-statements (H315, H319, H335) are the core drivers for our disposal protocol.[2] These indicate that the compound, likely in solid, powdered form, can easily become airborne and cause irritation to the skin, eyes, and respiratory tract. Therefore, all handling procedures must focus on minimizing dust generation and preventing personal contact.
-
Underlying Toxicity: While the specific GHS data available focuses on irritation, many related halogenated arylboronic acids are also classified as harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity Category 4).[3] This precedent requires us to treat the compound with a higher degree of caution than its irritation-only classification might suggest, making robust personal protective equipment (PPE) non-negotiable.
-
Environmental Fate: As a halogenated organic compound, its release into the environment must be strictly avoided.[4] Such compounds can be persistent and harmful to aquatic life. This dictates that it must be disposed of as hazardous chemical waste, never via drain or general trash.
Core Principles for Chemical Waste Management
Before detailing the step-by-step procedure, it's crucial to understand the foundational principles of laboratory waste management. These are self-validating systems that ensure safety and compliance.
-
Segregation: Never mix incompatible waste streams. For this compound, the critical segregation is to keep halogenated organic waste separate from non-halogenated waste.[5] This is because disposal methods, particularly incineration, vary based on halogen content.
-
Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[5] This prevents unknown waste scenarios, which are dangerous and expensive to resolve.
-
Containment: Waste must be stored in appropriate, sealed, and leak-proof containers that are chemically compatible with the contents.[4]
-
Professional Disposal: All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste management contractor.[6][7] This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused this compound as well as contaminated labware (e.g., weighing boats, gloves, pipette tips).
Required Personal Protective Equipment (PPE)
Causality: The required PPE is a direct response to the hazards identified in Section 1.0. Its purpose is to create a barrier between you and the chemical.
-
Nitrile Gloves: Provides a barrier against skin contact. Given that related compounds are harmful on contact, this is a critical requirement.[3][6]
-
Safety Goggles (ANSI Z87.1-rated): Protects against dust particles causing serious eye irritation.[4][6]
-
Laboratory Coat: Protects skin and personal clothing from contamination.
-
Chemical Fume Hood: All transfers of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation.[6]
Waste Characterization and Segregation
-
Characterize the Waste: This compound is a solid, non-acute, hazardous chemical waste containing halogens (bromine and fluorine) .
-
Segregate Accordingly:
-
Solid Waste: Dispose of contaminated items (gloves, weighing paper, pipette tips) and residual powder in a dedicated solid waste container labeled for "Halogenated Organic Solid Waste."
-
Liquid Waste: If the compound is dissolved in a solvent for a reaction, the resulting solution must be disposed of in a container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste streams.[5]
-
Waste Container Selection and Labeling
-
Select a Compatible Container:
-
For solid waste, use a sealable, puncture-resistant container, such as a wide-mouth high-density polyethylene (HDPE) bottle or a designated hazardous waste tub with a lid.
-
For liquid waste, use a chemically compatible, sealable container (e.g., an HDPE or glass bottle with a screw cap).
-
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components (e.g., solvents). Do not use abbreviations.[5]
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The date the first waste was added (accumulation start date).
-
Accumulation and Temporary Storage
-
Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.[5] This prevents the release of vapors or dust.
-
Store in a Safe Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the lab personnel, away from general traffic, and ideally within secondary containment (like a spill tray).
Final Disposal Coordination
-
Schedule a Pickup: Once the waste container is full, or if you are approaching the maximum accumulation time limit set by your institution (often 90-180 days), contact your EHS department to schedule a waste pickup.
-
Hand-off to Professionals: EHS personnel or their licensed contractors will transport the waste for final disposal, which is typically high-temperature incineration for halogenated organic compounds. This process ensures the complete destruction of the molecule into less harmful components under controlled conditions.
Emergency Procedures for Spills and Exposures
Accidents can happen. A prepared response is critical to mitigating harm.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][9]
-
Eye Exposure: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Ensure proper PPE is worn before addressing the spill.
-
Contain the Spill:
-
For small powder spills (<5g): Gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne. Carefully sweep the material into a designated waste container.[3][7] Avoid raising dust. Clean the area with soap and water.
-
For large spills: Evacuate the area and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. aobchem.com [aobchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. actenviro.com [actenviro.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid
Navigating the complexities of novel reagents is a daily reality in drug development and chemical research. While 4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a valuable building block, its safe handling is paramount to both personal safety and experimental integrity. This guide moves beyond mere checklists to provide a procedural and scientific framework for its use, ensuring every step is grounded in established safety principles.
Hazard Assessment: Understanding the Molecule
Before any container is opened, a thorough understanding of the potential hazards is crucial. While a specific, comprehensive toxicological profile for this compound may not be readily available, we can infer its potential risks by examining its structural components and the behavior of analogous compounds.
-
Boronic Acid Group (-B(OH)₂): Boronic acids as a class are known to be potential irritants. They can cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Aromatic Ring with Halogen (Bromo-) and Trifluoromethoxy (-OCF₃) Groups: Halogenated and fluorinated organic compounds can carry their own toxicological profiles. The trifluoromethoxy group is generally considered stable, but decomposition under certain conditions (like fire) could release hazardous substances such as hydrogen fluoride.[3][4]
Given these characteristics, it is prudent to treat this compound as, at minimum, a skin, eye, and respiratory irritant that is potentially harmful if swallowed or inhaled.[4][5] All handling procedures should be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required equipment for handling this compound in a typical laboratory setting.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles during procedures with a high splash potential (e.g., transferring large volumes of solutions).[2][6] | Protects eyes from contact with solid particulates and liquid splashes, which can cause serious irritation.[5] |
| Hand Protection | Chemical-resistant nitrile gloves.[6][7] | Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[7] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat.[6] | Protects skin on the arms and torso from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator is required when handling the solid powder outside of a certified chemical fume hood or when dust generation is likely.[2][6] | Prevents the inhalation of fine particles, which may cause respiratory tract irritation.[5] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is essential for safety and reproducibility. The following workflow provides a self-validating system for handling this reagent from receipt to disposal.
Preparation and Engineering Controls
-
Verify Ventilation: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][2]
-
Emergency Equipment Check: Before starting, confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.[6]
-
Assemble Materials: Ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are inside the fume hood to minimize traffic in and out of the containment area.
Handling and Experimental Use
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.
-
Transferring Solid: When weighing the solid, use a spatula and handle the container gently to avoid creating airborne dust.[6] If possible, use anti-static weigh boats or equipment.
-
Post-Handling: After handling, decontaminate the spatula and work surface. Wash hands thoroughly with soap and water, even after removing gloves.[8]
Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Small Spills (in a fume hood):
-
Ensure you are wearing your full PPE.
-
For solid spills, gently sweep up the material to avoid raising dust and place it into a labeled hazardous waste container.[9]
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10] Scoop the absorbent material into the hazardous waste container.
-
Wipe the spill area clean with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[2]
-
-
Large Spills:
-
Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.[2]
-
Restrict access to the area.
-
Waste Disposal
Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety.
-
Waste Segregation: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents or acids, unless specifically instructed by your institution's EHS department.[1][11]
-
Containerization:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated solvents or hazards.[2][11]
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel or a licensed disposal company.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




